6-Isopropylpyridin-3-amine hydrochloride
Description
The exact mass of the compound 6-Isopropylpyridin-3-amine hydrochloride is 172.0767261 g/mol and the complexity rating of the compound is 101. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Isopropylpyridin-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Isopropylpyridin-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-propan-2-ylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6(2)8-4-3-7(9)5-10-8;/h3-6H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMLEGOVSOWECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Profiling of 6-Isopropylpyridin-3-amine Hydrochloride: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
As a Senior Application Scientist, I frequently encounter heteroaromatic building blocks that serve as the linchpin for complex drug discovery programs. Among these, 6-Isopropylpyridin-3-amine hydrochloride stands out as a highly versatile, privileged pharmacophore. Its unique structural topology—combining a hydrogen-bond accepting pyridine core, an electron-donating and lipophilic isopropyl group, and a reactive primary amine—makes it an indispensable intermediate for synthesizing advanced therapeutics.
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic applications in modulating ATP-binding cassette (ABC) transporters, and field-proven, self-validating experimental protocols for its integration into active pharmaceutical ingredients (APIs).
Chemical Identity & Structural Profiling
To ensure reproducibility in synthetic workflows, it is critical to distinguish between the free base and the hydrochloride salt forms of this compound. In our experience, the free aniline derivative is highly susceptible to oxidative degradation. Converting it to the hydrochloride salt protonates the basic nitrogen, significantly enhancing thermodynamic stability, extending shelf life, and improving stoichiometric precision during complex coupling reactions.
Table 1: Physicochemical Properties Summary
| Property | Value (Hydrochloride Salt) | Value (Free Base) |
| CAS Number | 1 | 2 |
| Molecular Formula | C₈H₁₃ClN₂ | C₈H₁₂N₂ |
| Molecular Weight | 172.66 g/mol | 136.19 g/mol |
| Appearance | White to light yellow crystalline powder | Light yellow solid/liquid |
| SMILES | CC(C)C1=NC=C(C=C1)N.Cl | CC(C)C1=NC=C(C=C1)N |
| Storage Conditions | 2-8°C, inert atmosphere, dark | 2-8°C, inert atmosphere, dark |
Mechanistic Applications in Drug Discovery
The strategic placement of the isopropyl group adjacent to the pyridine nitrogen creates a specific steric and electronic environment that is highly sought after in targeted therapies.
Modulation of ATP-Binding Cassette (ABC) Transporters
ABC transporters, such as P-glycoprotein (ABCB1) and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR/ABCC7), play pivotal roles in multidrug resistance in oncology and the pathophysiology of cystic fibrosis. 6-Isopropylpyridin-3-amine is a critical amine nucleophile used to synthesize quinolinonecarboxamides , a class of potent ABC transporter modulators 3.
Mechanistic Causality: The isopropyl group provides essential lipophilic contacts within the hydrophobic pockets of the transporter's transmembrane domains, while the pyridine nitrogen engages in critical hydrogen bonding with the target's binding site, locking the transporter in a specific conformational state.
Emerging Therapeutic Areas
Beyond ABC transporters, this building block is actively utilized in the synthesis of:
-
Ferroptosis Inhibitors: Incorporated into diarylamine para-acetamides to prevent lipid peroxidation and subsequent cell death 4.
-
MRGX2 Antagonists: Used to construct 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives targeting dermatological and allergic disorders 5.
Synthetic Integration & Pathway Visualization
To synthesize these modulators, the hydrochloride salt must be coupled with a complex carboxylic acid (e.g., a quinolinone core). Below is the logical workflow for this transformation.
Figure 1: Synthetic workflow for generating quinolinonecarboxamide-based ABC transporter modulators.
Experimental Protocols: Self-Validating Amide Coupling
When working with heteroaromatic amines like 6-isopropylpyridin-3-amine, standard coupling reagents (e.g., EDC/HOBt) often yield sluggish reactions due to the deactivated nature of the pyridine-bound amine. The following protocol utilizes HATU to ensure rapid, high-yielding conversion.
Reagents
-
Quinolinone-3-carboxylic acid derivative (1.0 eq)
-
6-Isopropylpyridin-3-amine hydrochloride (1.2 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology & Causality
-
Carboxylic Acid Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add 1.0 eq of DIPEA and stir at room temperature for 15 minutes.
-
Causality: HATU contains a 7-azabenzotriazole moiety. Pre-stirring forms a highly reactive HOAt ester. The nitrogen atom at the 7-position provides anchimeric assistance, which is critical for accelerating the subsequent nucleophilic attack by the sterically hindered amine.
-
-
In Situ Free-Basing & Coupling: Add the 6-isopropylpyridin-3-amine hydrochloride (1.2 eq) followed immediately by the remaining DIPEA (2.0 eq). Stir at room temperature for 2–4 hours.
-
Causality: The 3.0 total equivalents of DIPEA serve a multi-functional role: 1.0 eq deprotonates the acid, 1.0 eq neutralizes the HCl salt of the amine to liberate the active nucleophile, and 1.0 eq acts as a catalytic buffer to drive the reaction forward.
-
-
Self-Validation (In-Process): Monitor the reaction via LC-MS.
-
Validation Metric: The reaction is deemed complete when the UV trace shows the disappearance of the starting acid and the MS trace confirms the appearance of the [M+H]+ peak corresponding to the target quinolinonecarboxamide.
-
-
Workup & Purification: Quench the reaction with ice water to precipitate the product, or extract with Ethyl Acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Validation Metric: The 1N HCl wash is a critical self-validating step; it protonates and extracts any unreacted 6-isopropylpyridin-3-amine into the aqueous phase, ensuring the organic layer contains only the neutral amide product. Dry over Na₂SO₄ and concentrate in vacuo.
-
References
- Chemdict. "6-isopropylpyridin-3-amine hydrochloride CAS: 1061875-23-7".
- BLD Pharm. "405103-02-8 | 6-Isopropylpyridin-3-amine".
- AS-1. "6-Isopropylpyridin-3-amine 2.
- World Intellectual Property Organization (WIPO). "WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides".
- World Intellectual Property Organization (WIPO).
Sources
- 1. CAS NO:1061875-23-7; 6-isopropylpyridin-3-amine hydrochloride [chemdict.com]
- 2. 405103-02-8|6-Isopropylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. axel.as-1.co.jp [axel.as-1.co.jp]
- 4. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]
- 5. WO2020223255A1 - 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as inhibitors of mrgx2 - Google Patents [patents.google.com]
6-Isopropylpyridin-3-amine HCl molecular weight and formula
This guide serves as a definitive technical reference for 6-Isopropylpyridin-3-amine HCl , a critical heterocyclic building block in modern medicinal chemistry. It is structured to support researchers in synthesis, characterization, and application.
Physicochemical Profile, Synthetic Methodology & Drug Discovery Utility
Executive Summary
6-Isopropylpyridin-3-amine (also designated as 3-Amino-6-isopropylpyridine) is a functionalized pyridine scaffold widely utilized in the synthesis of small-molecule therapeutics.[1][2][3][4][5] Its structural value lies in the 3-amino group , which serves as a versatile handle for amide coupling or urea formation, and the 6-isopropyl moiety , which enhances lipophilicity and metabolic stability by blocking the metabolically labile C6 position. This compound is a frequent intermediate in the development of KRAS G12C inhibitors, ferroptosis modulators, and kinase inhibitors.
Part 1: Identity & Physicochemical Specifications[6]
The "HCl" designation in the topic typically refers to the monohydrochloride salt, which is the standard stable solid form for handling. However, pyridine amines can also form dihydrochlorides depending on the isolation conditions. Both are detailed below to ensure stoichiometric accuracy in experimental planning.
1.1 Nomenclature & Identifiers
-
IUPAC Name: 6-(propan-2-yl)pyridin-3-amine hydrochloride
-
Common Names: 3-Amino-6-isopropylpyridine HCl; 5-Amino-2-isopropylpyridine HCl
-
CAS Number (HCl Salt): 1061875-23-7 (Monohydrochloride) / 2839144-41-9 (Dihydrochloride)
1.2 Chemical Data Table
| Property | Free Base | Monohydrochloride (HCl) | Dihydrochloride (2HCl) |
| Formula | C₈H₁₂N₂ | C₈H₁₃ClN₂ | C₈H₁₄Cl₂N₂ |
| Molecular Weight | 136.19 g/mol | 172.65 g/mol | 209.11 g/mol |
| Appearance | Yellow/Brown Oil or Low-melting Solid | Off-white to Pale Yellow Solid | White Hygroscopic Solid |
| Solubility | DCM, MeOH, DMSO, EtOAc | Water, MeOH, DMSO | Water (High), MeOH |
| pKa (Calc) | ~6.0 (Pyridine N), ~3.5 (Aniline N) | N/A | N/A |
Critical Note on Stoichiometry: When using this reagent in precise coupling reactions (e.g., Buchwald-Hartwig or Amide coupling), you must verify the salt form via Elemental Analysis or Chloride titration. Using the HCl salt requires the addition of 1.0 equivalent of base (e.g., DIPEA, Et3N) to liberate the nucleophilic amine.
Part 2: Synthetic Pathways & Methodology
The synthesis of 6-Isopropylpyridin-3-amine generally follows two major retrosynthetic disconnections: Ring Functionalization (Nitration/Reduction) or Cross-Coupling (C-C bond formation).
2.1 Primary Industrial Route: Nitration-Reduction
This route is preferred for scale-up due to the availability of 2-isopropylpyridine and the avoidance of expensive transition metal catalysts.
-
Nitration: Electrophilic aromatic substitution of 2-isopropylpyridine. The isopropyl group is an ortho/para director. However, the pyridine nitrogen deactivates the ring. Under harsh conditions (HNO₃/H₂SO₄), nitration occurs at the C5 position (beta to nitrogen, para to isopropyl).
-
Reduction: The resulting 2-isopropyl-5-nitropyridine is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or iron-mediated reduction (Fe/NH₄Cl).
2.2 Laboratory Route: Cross-Coupling (Suzuki-Miyaura)
Used when starting from halogenated pyridines to avoid isomer separation issues.
-
Precursor: 2-Chloro-5-nitropyridine.[6]
-
Coupling: Reaction with Isopropylboronic acid (or MIDA boronate) using a Pd catalyst (e.g., Pd(dppf)Cl₂).
-
Reduction: Nitro group reduction to amine.
2.3 Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from commercial precursors to the hydrochloride salt.
Part 3: Application in Drug Discovery
This molecule is not merely a reagent; it is a pharmacophore fragment . The 6-isopropylpyridine motif is a bioisostere for other aryl systems but offers unique advantages:
-
Metabolic Blocking: The isopropyl group at the C6 position blocks the site most susceptible to oxidative metabolism (N-oxidation or hydroxylation), extending the half-life (
) of the final drug molecule. -
Lipophilicity Tuning: The isopropyl group adds steric bulk and lipophilicity (
), improving membrane permeability compared to a methyl or unsubstituted pyridine. -
Binding Affinity: In kinase inhibitors, the pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) in the hinge region, while the amino group (after derivatization) interacts with the gatekeeper residues.
3.1 Logical Relationship: Fragment Utility
Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each molecular component.
Part 4: Handling, Stability & Analytical Validation
4.1 Storage & Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon) at 2–8°C .
-
Oxidation: The free base amine is prone to oxidation (turning dark brown) upon air exposure. The HCl salt is significantly more stable against oxidation.
4.2 Analytical Expectations (Protocol for Validation)
When verifying a batch of 6-Isopropylpyridin-3-amine HCl, look for these signature signals:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.25 ppm (d, 6H): Methyl protons of the isopropyl group.
-
δ 3.05 ppm (sept, 1H): Methine proton of the isopropyl group.
-
δ 7.20–8.20 ppm (m, 3H): Aromatic pyridine protons. The chemical shift will vary significantly between Free Base and HCl salt (downfield shift in salt due to protonation).
-
-
LC-MS:
-
[M+H]⁺: Expect a mass peak at 137.1 m/z (Positive mode). The chloride ion is not observed in the positive MS scan.
-
4.3 Solubility Protocol
-
Water: Soluble (Salt form).
-
DMSO: Highly soluble (>50 mM).
-
Ether/Hexane: Insoluble (Salt form). Use this property to crash out the product during purification.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22380345: 6-Isopropylpyridine-3,4-diamine hydrochloride (Analogous Structure Reference). PubChem. Available at: [Link]
-
Royal Society of Chemistry. "Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles." RSC Advances. (Contextual synthesis of substituted pyridines). Available at: [Link]
- Google Patents. "Improved synthesis of KRAS G12C inhibitor compound." WO2021097207A1. (Cites isopropyl-pyridine intermediates).
-
MDPI Molbank. "Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine."[7] Molbank 2021.[7] (Demonstrates nitropyridine reduction workflows). Available at: [Link]
Sources
- 1. cacheby.com [cacheby.com]
- 2. 405103-02-8 CAS MSDS (3-PYRIDINAMINE, 6-(1-METHYLETHYL)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 6-异丙基吡啶-3-胺盐酸盐 | 6-Isopropylpyridin-3-amine hydrochl | 1061875-23-7 - 乐研试剂 [leyan.com]
- 4. CAS NO:1061875-23-7; 6-isopropylpyridin-3-amine hydrochloride [chemdict.com]
- 5. cacheby.com [cacheby.com]
- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Technical Guide: Solubility Profiling of 6-Isopropylpyridin-3-amine Hydrochloride
[1][2]
Executive Summary
6-Isopropylpyridin-3-amine hydrochloride (HCl salt) exhibits a distinct solubility profile driven by the interplay between its lipophilic isopropyl tail and its ionic pyridinium headgroup.[1][2]
-
Water Solubility: High.[1][3] The hydrochloride salt form dramatically enhances aqueous solubility compared to the free base via ion-dipole interactions.[1][2]
-
DMSO Solubility: Excellent. DMSO acts as a universal solvent for this compound, stabilizing the organic cation through high dielectric screening without the risk of protic exchange inherent in water.
Recommendation: For biological assays, DMSO is the preferred stock solvent due to antimicrobial properties and freeze-thaw stability.[1] For aqueous buffers, the compound should be diluted from DMSO stock or dissolved directly with careful pH monitoring to prevent free-base precipitation.[1][2]
Physicochemical Characterization
Structural Determinants
The solubility behavior is governed by three structural components:
-
Pyridinium Core (Ionic Head): Upon salt formation, the ring nitrogen (N1) is protonated (
).[1] This positive charge is the primary driver of water solubility. -
Isopropyl Group (Lipophilic Tail): The steric bulk at the C6 position adds lipophilicity (
effect), slightly reducing water solubility compared to the unsubstituted 3-aminopyridine but significantly enhancing solubility in organic solvents like DMSO or Ethanol.[1] -
Chloride Counter-ion: Provides a high lattice energy barrier that must be overcome by solvation enthalpy.[1]
Theoretical Solubility Comparison
| Feature | Water ( | Dimethyl Sulfoxide (DMSO) |
| Solvent Type | Polar Protic ( | Polar Aprotic ( |
| Solvation Mechanism | H-bonding + Ion-Dipole | Dipole-Dipole + Dispersion |
| Predicted Solubility | > 50 mg/mL (High) | > 100 mg/mL (Very High) |
| Thermodynamic Stability | High (Risk of hydrolysis at extreme pH) | High (Chemically inert) |
| Primary Utility | Aqueous buffers, acute dosing | Stock solutions, cryo-storage |
Solvation Mechanism Visualization
The following diagram illustrates the mechanistic difference between how Water and DMSO solvate the 6-Isopropylpyridin-3-amine cation.
Caption: Mechanistic divergence: Water stabilizes the ionic salt via hydration shells, while DMSO stabilizes the aromatic core via dipole interactions.[1][2]
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Purpose: To create a stable 100 mM stock solution for long-term storage (-20°C).
-
Calculate Mass: Determine the Molecular Weight (MW) of the HCl salt.
-
Weighing: Weigh 17.3 mg of 6-Isopropylpyridin-3-amine HCl into a sterile amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade
99.9%). -
Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
-
Checkpoint: Solution should be clear and colorless to pale yellow.[1]
-
-
Storage: Aliquot into single-use vials to avoid freeze-thaw cycles.
Protocol B: Aqueous Solubility Determination (Thermodynamic)
Purpose: To determine the saturation limit in PBS (pH 7.4).
-
Supersaturation: Add excess solid compound (~50 mg) to 1 mL of PBS in a microcentrifuge tube.
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.
-
Filtration: Pass supernatant through a 0.22
m PVDF filter (nylon filters may bind the amine).[1] -
Quantification: Dilute filtrate 1:100 in water and measure Absorbance at
(typically 280-300 nm) against a standard curve.[1]
Decision Logic for Solvent Selection
Use this logic flow to determine the correct solvent system for your specific application.
Caption: Decision tree for selecting the optimal solvent vehicle based on assay constraints.
Stability & Handling (Troubleshooting)
-
Hygroscopicity: Hydrochloride salts of aminopyridines are often hygroscopic.[1] Store the solid in a desiccator. If the powder clumps, it has absorbed water, which will affect weighing accuracy (mass will be overestimated).
-
pH Shift in Water: Dissolving the HCl salt in unbuffered water will lower the pH (acidic).[1]
-
Free Base Precipitation: If you neutralize a high-concentration aqueous solution (e.g., adding NaOH to pH > 8), the lipophilic free base may precipitate out as an oil or solid.[1]
References
Physicochemical and Biopharmaceutical Divergence: A Technical Whitepaper on 6-Isopropylpyridin-3-amine Free Base vs. Hydrochloride Salt
Executive Summary & Core Rationale
The transition of an active pharmaceutical ingredient (API) or critical pharmacophore from a free base to a salt form is a foundational inflection point in drug development. An estimated 50% of all drug molecules used in medicinal therapy are administered as salts[1]. For basic compounds like 6-Isopropylpyridin-3-amine (CAS: 405103-02-8)[2], isolating the molecule as a free base versus a hydrochloride (HCl) salt (CID: 140119069)[3] fundamentally alters its physicochemical profile.
Historically, salt selection occurred late in development; however, modern paradigms necessitate moving this selection to the early research phase to prevent costly repetitions of toxicological and formulation studies[1]. This whitepaper provides an in-depth mechanistic analysis of how the structural thermodynamics of 6-Isopropylpyridin-3-amine dictate its behavior in both forms, supported by self-validating experimental workflows.
Structural and Electronic Causality
6-Isopropylpyridin-3-amine contains two distinct nitrogen centers: a pyridine ring nitrogen and an exocyclic primary amine at the C3 position.
-
Electronic Delocalization: The lone pair of electrons on the C3 primary amine is partially delocalized into the electron-deficient pyridine
-system. This delocalization significantly reduces the basicity of the primary amine. -
Protonation Site: Conversely, the lone pair on the pyridine nitrogen resides in an
orbital orthogonal to the -system, preventing delocalization. Consequently, the pyridine nitrogen possesses a higher and serves as the primary thermodynamic site for protonation during salt formation. -
Oxidative Stability: In its free base form, the electron-rich nature of the molecule renders it susceptible to N-oxidation and degradation. The stoichiometric addition of hydrochloric acid protonates the basic center, locking the lone pair in an ionic bond. This drastically increases the crystal lattice energy and eliminates the electron density required for oxidative degradation, thereby extending shelf life[4].
Comparative Physicochemical Profiling
The macroscopic properties of a drug substance are dictated by its solid-state intermolecular forces. The free base relies on weak van der Waals forces and hydrogen bonding, whereas the hydrochloride salt is governed by strong, ordered ionic interactions.
| Property | 6-Isopropylpyridin-3-amine (Free Base) | 6-Isopropylpyridin-3-amine HCl (Salt) | Pharmaceutical Impact |
| Identification | CAS: 405103-02-8[2] | CID: 140119069[3] | Regulatory tracking and synthesis sourcing. |
| Molecular Weight | 136.19 g/mol [2] | 172.65 g/mol | Requires a salt factor correction (~0.78) for precise dosing. |
| Physical State | Viscous liquid or low-melting solid | Highly crystalline solid | Crystalline salts eliminate sticking/picking during tablet compression[1]. |
| Aqueous Solubility | Poor (Highly pH-dependent) | Excellent (> 50 mg/mL) | Drastically enhances dissolution velocity in GI fluids[5]. |
| Crystal Lattice Energy | Low | High | High lattice energy provides superior thermal and oxidative stability. |
Mechanism of Enhanced Biopharmaceutical Performance
The primary biopharmaceutical advantage of the hydrochloride salt lies in its ability to modulate the thermodynamics of dissolution. Many basic drugs exhibit poor aqueous solubility in the neutral pH of the lower gastrointestinal tract, which hinders in vivo efficacy[6].
When the solid HCl salt particle enters an aqueous environment, it acts as its own buffer. As the salt dissolves, the chloride counterions release, dropping the microenvironmental pH (the diffusion layer surrounding the particle) to a highly acidic state (
Microenvironmental pH modulation driving the accelerated dissolution of the HCl salt.
Experimental Workflows & Self-Validating Protocols
To successfully transition 6-Isopropylpyridin-3-amine from a free base to a pharmaceutical-grade hydrochloride salt, the following self-validating methodologies must be employed.
Protocol 1: Controlled Crystallization of the Hydrochloride Salt
Objective: Convert the lipophilic free base into a highly crystalline mono-hydrochloride salt while rejecting synthetic impurities.
-
Solvent Dissolution: Dissolve 1.0 equivalent of 6-Isopropylpyridin-3-amine free base in a minimal volume of anhydrous ethyl acetate (EtOAc) at 40°C.
-
Causality: EtOAc provides high thermodynamic solubility for the free base but acts as a strong anti-solvent for the resulting ionic salt, creating an ideal supersaturation gradient.
-
-
Acidification: Slowly infuse 1.05 equivalents of anhydrous HCl gas (or HCl in dioxane) under continuous radial stirring.
-
Causality: Utilizing anhydrous HCl prevents the accidental formation of hydrate polymorphs, ensuring the precipitation of the stable anhydrous phase.
-
-
Nucleation and Aging: Cool the reactor to 5°C at a strictly controlled rate of 0.5°C/min, followed by a 2-hour aging hold.
-
Causality: Controlled cooling prevents rapid "crash-out," which traps solvent inclusions and generates undesirable amorphous domains.
-
-
Isolation: Filter the precipitate under a nitrogen blanket, wash with cold heptane, and dry in a vacuum oven at 45°C until constant weight is achieved.
Protocol 2: Solid-State Self-Validation System
Objective: Prove the isolated material is a true ionic salt and not a physical mixture or co-crystal.
-
Differential Scanning Calorimetry (DSC): Heat the sample from 25°C to 250°C at 10°C/min.
-
Validation Check: A true salt will exhibit a single, sharp endothermic melting peak at a significantly higher temperature than the free base. The presence of multiple endotherms indicates incomplete conversion or a mixture of polymorphs.
-
-
Powder X-Ray Diffraction (PXRD): Scan the sample from
to .-
Validation Check: The diffractogram must present a unique, high-intensity crystalline lattice entirely distinct from the free base baseline.
-
-
Ion Chromatography (IC): Quantify the exact chloride weight percentage.
-
Validation Check: The molar ratio of the 6-Isopropylpyridin-3-amine cation to the chloride anion must be exactly 1:1 (
), confirming mono-protonation.
-
Workflow for the synthesis and solid-state validation of the hydrochloride salt.
References
- Salt Selection in Drug Development | Pharmaceutical Technology |
- Salt selection in drug development | ResearchG
- Clearing the Confusion on Pharmaceutical Salts & Drug Names | Drugs.com |
- Principles of Salt Formation | ResearchG
- SID 388021945 - PubChem | NIH.gov |
- 405103-02-8 | 6-Isopropylpyridin-3-amine | BLD Pharm |
Sources
Technical Monograph: Safety, Handling, and Analytical Characterization of 6-Isopropylpyridin-3-amine Hydrochloride
[1]
Chemical Identity & Molecular Architecture[1][2][3][4]
Context: 6-Isopropylpyridin-3-amine is a critical heterocyclic building block, frequently employed in the synthesis of small molecule kinase inhibitors (e.g., KRAS G12C inhibitors) and GPCR ligands.[1][2] While often sourced as the free base (CAS 405103-02-8), the hydrochloride salt form is frequently generated in situ or isolated to improve aqueous solubility and oxidative stability during drug product intermediate (DPI) processing.[1][2]
Substance Identification
| Parameter | Detail |
| IUPAC Name | 6-(Propan-2-yl)pyridin-3-amine |
| Common Synonyms | 3-Amino-6-isopropylpyridine; 5-Amino-2-isopropylpyridine |
| CAS Number (Free Base) | 405103-02-8 |
| CAS Number (HCl Salt) | Not chemically indexed in major public registries; treat as custom salt of 405103-02-8 |
| Molecular Formula | C₈H₁₂N₂ (Free Base) / C₈H₁₂N₂[1][3][4]·xHCl (Salt) |
| Molecular Weight | 136.19 g/mol (Free Base) / ~172.65 g/mol (Mono-HCl) |
| SMILES | CC(C)C1=NC=C(C=C1)N |
Structural Significance
The molecule features a pyridine ring substituted at the C6 position with an isopropyl group and at the C3 position with a primary amine.[5][2][]
-
Basicity: The pyridine nitrogen (pKₐ ~5.[5][2]2) and the exocyclic amine (pKₐ ~6-7) create a dibasic system.[1][2] In the presence of excess HCl, a dihydrochloride salt may form, which is significantly more hygroscopic than the monohydrochloride.[5][2]
-
Lipophilicity: The isopropyl group adds steric bulk and lipophilicity, often exploited to fill hydrophobic pockets in enzyme active sites (e.g., ATP binding pockets).[5][2]
GHS Hazard Analysis & Toxicological Mechanisms[1][4]
Critical Note: As the specific HCl salt lacks a separate REACH registration, safety data is derived from the parent free base and standard amine-hydrochloride toxicology.[1][2]
Hazard Classification (GHS/CLP)
| Hazard Category | Code | Statement | Mechanism |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Systemic absorption of aminopyridines can block K+ channels, leading to neuronal hyperexcitability.[1] |
| Skin Irritation | H315 | Causes skin irritation | Basic amines disrupt the stratum corneum lipid barrier; HCl salt adds acidic corrosive potential.[5][2] |
| Eye Irritation | H319 | Causes serious eye irritation | High pH (free base) or Low pH (salt) causes immediate protein denaturation in corneal tissue.[5][2] |
| STOT - Single Exp. | H335 | May cause respiratory irritation | Inhalation of dust/mist irritates mucous membranes.[1] |
Risk Assessment Workflow
The following diagram outlines the decision logic for PPE selection based on the specific form (Free Base vs. Salt) and scale.
Figure 1: Risk-based PPE selection workflow. The HCl salt poses higher inhalation risks due to fine dust formation compared to the waxy/oily free base.[5][2]
Strategic Handling & Storage Protocols
Stability & Storage[1][4]
-
Hygroscopicity (HCl Salt): Aminopyridine salts are notoriously hygroscopic.[5][2] Absorption of atmospheric water leads to "clumping," which alters stoichiometry and makes accurate weighing impossible.[5][2]
-
Light Sensitivity: Pyridines can undergo slow photodegradation.[5][2] Store in amber vials.
Salt Formation Protocol (In-Situ Generation)
Researchers often purchase the free base and generate the salt to protect the amine during subsequent steps.[1][2]
-
Dissolution: Dissolve 6-Isopropylpyridin-3-amine (1.0 eq) in anhydrous 1,4-dioxane or diethyl ether.
-
Acid Addition: Add 4M HCl in dioxane (1.05 eq) dropwise at 0°C.
-
Isolation: The precipitate is filtered under N₂, washed with cold ether, and dried under high vacuum ( < 1 mbar) for 24 hours.
Analytical Validation (QC Protocols)
As an Application Scientist, verifying the identity of this building block is non-negotiable before committing it to a GMP synthesis.
QC Workflow
The following DOT diagram illustrates the logic for confirming identity and purity, distinguishing between the salt and free base.
Figure 2: Analytical decision tree for verifying salt formation versus free base identity.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[5][2]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[5][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds in downstream products).[5][2]
Emergency Response & Mitigation
First Aid
-
Eye Contact (Salt/Acidic): Immediately flush with diphoterine or water for 15 minutes.[5][2] The HCl salt can cause corneal burns faster than the free base.[5][2] Seek ophthalmologist evaluation.
-
Skin Contact: Wash with soap and water.[5][2] Do not use ethanol; it may increase transdermal absorption of the lipophilic pyridine.[5][2]
Spill Cleanup[1][4]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22380346, 6-Isopropylpyridin-3-amine.[2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridin-3-amine derivatives.[2] Retrieved from [Link][5][2]
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[5][2] Nature, 575, 217–223.[5][2] (Context for application in drug discovery). Retrieved from [Link][5][2]
Sources
The Biological Activity of 6-Isopropylpyridin-3-amine Derivatives: A Scaffold for Modern Drug Discovery
An In-Depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the 6-isopropylpyridin-3-amine scaffold and its derivatives. While direct research on this specific molecule is nascent, the broader class of 3-aminopyridine derivatives represents a privileged structure in medicinal chemistry, particularly in the domain of kinase inhibition. This document synthesizes data from analogous compounds to project the therapeutic potential, outline robust evaluation methodologies, and provide a framework for future drug discovery efforts.
Section 1: The 6-Isopropylpyridin-3-amine Scaffold: A Strategic Starting Point
The 6-isopropylpyridin-3-amine core, identified by CAS Number 405103-02-8, possesses a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol [1]. While its own biological profile is not extensively documented, its structural components—a pyridine ring substituted with an amino group at the 3-position and an isopropyl group at the 6-position—provide a compelling basis for therapeutic agent design.
The Privileged Role of the 3-Aminopyridine Moiety
The 3-aminopyridine fragment is a cornerstone of many kinase inhibitors. Its nitrogen atom within the pyridine ring and the exocyclic amino group act as a critical "hinge-binding" motif. This allows the molecule to form key hydrogen bonds with the backbone of the kinase hinge region, a flexible segment connecting the N- and C-lobes of the enzyme's ATP-binding pocket[2][3]. This anchoring interaction is fundamental to achieving high-potency inhibition.
Rationale for Derivatization: Tuning for Potency and Selectivity
The true potential of the 6-isopropylpyridin-3-amine scaffold lies in its derivatization. The core structure offers multiple vectors for chemical modification to explore the structure-activity relationship (SAR)[2].
-
The 3-Amino Group: Can be acylated or arylated to extend into the solvent-exposed region of the ATP pocket, improving affinity and modulating physicochemical properties.
-
The Pyridine Ring: Positions 2, 4, and 5 are available for substitution to enhance potency or engineer selectivity against specific kinases.
-
The 6-Isopropyl Group: This bulky, hydrophobic group already occupies a specific pocket. Modifications here could fine-tune selectivity and pharmacokinetic parameters.
Systematic modification of these positions allows for the optimization of a lead compound's potency, its selectivity across the human kinome, and its drug-like properties (ADME - absorption, distribution, metabolism, and excretion)[3][4].
Section 2: Synthesis and Characterization Workflow
A robust and versatile synthetic strategy is crucial for exploring the SAR of the scaffold. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this purpose, enabling the formation of carbon-carbon bonds under reliable conditions[5].
Generalized Synthetic Protocol
A plausible two-step synthesis starts with a commercially available precursor, which is first aminated and then coupled with the desired boronic acid.
Step 1: Amination of a Dihalopyridine Precursor A starting material such as 3-bromo-6-chloropyridine or a similar dihalopyridine is subjected to amination. This is often achieved by heating the precursor with a source of ammonia (e.g., aqueous ammonia or ammonia in methanol) in a sealed pressure vessel[5][6]. The reaction progress is monitored chromatographically, and the resulting 6-halo-pyridin-3-amine intermediate is purified.
Step 2: Suzuki-Miyaura Cross-Coupling The 6-halo-pyridin-3-amine intermediate is then coupled with a suitable organoboron compound, such as isopropylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃)[5][7]. The reaction is conducted under an inert atmosphere in a solvent system like dioxane/water. Upon completion, the final product is isolated through an aqueous workup and purified via column chromatography.
Visualization of Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of 6-substituted-pyridin-3-amine derivatives.
Section 3: Primary Biological Activity: Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets[8][9]. Pyridine derivatives are well-established as potent kinase inhibitors, and the 6-isopropylpyridin-3-amine scaffold is poised to contribute to this class of therapeutics[10].
Key Kinase Targets and Associated Signaling Pathways
Derivatives of the broader aminopyridine family have demonstrated inhibitory activity against a range of therapeutically relevant kinases. For instance, multi-substituted pyridin-3-amine derivatives have been developed as multi-targeted inhibitors for non-small cell lung cancer (NSCLC), showing potent, nanomolar-level inhibition of kinases such as FGFR, RET, EGFR, and ALK[11]. These kinases are critical nodes in signaling pathways that drive cell proliferation and survival, such as the PI3K-Akt and MAPK/ERK pathways[12].
Visualizing Kinase-Driven Signaling Pathways
Caption: Simplified PI3K-Akt and MAPK pathways, common targets for aminopyridine-based kinase inhibitors.
Quantitative Analysis: Comparative Inhibitory Activity
While specific IC₅₀ values for 6-isopropylpyridin-3-amine derivatives are not yet in the public domain, data from structurally related compounds highlight the scaffold's potential. The following table presents data for representative pyridin-3-amine and pyridazine derivatives to illustrate the potency that can be achieved.
| Compound Class/Derivative | Target Kinase(s) | IC₅₀ (nM) | Cancer Type Application | Reference |
| Pyridin-3-amine Derivative 3m | FGFR1, FGFR2, FGFR3 | Potent (nM level) | Non-Small Cell Lung Cancer | [11] |
| Pyridin-3-amine Derivative 3m | RET, EGFR, ALK | Potent (nM level) | Non-Small Cell Lung Cancer | [11] |
| 6-Amino Pyridine Derivative 8d | GSK-3β | 770 | Alzheimer's Disease | [3] |
| 6-Amino Pyridine Derivative 8d | CK-1δ | 570 | Alzheimer's Disease | [3] |
| 6-Aryl-pyridazinone 2h | Not specified kinase | GI₅₀: 200-800 | Leukemia, NSCLC | [9] |
Note: Data is for structurally related but distinct molecules to demonstrate the potential of the broader chemical class. GI₅₀ values represent 50% growth inhibition.
Section 4: A Framework for Experimental Evaluation
A systematic approach is required to validate the biological activity of novel 6-isopropylpyridin-3-amine derivatives. This involves a tiered screening cascade, from initial biochemical assays to cellular and mechanistic studies.
General Workflow for Kinase Inhibitor Screening
Caption: A tiered workflow for identifying and optimizing novel kinase inhibitors.
Key Experimental Protocols
This protocol measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. Luminescence-based assays like ADP-Glo® are ideal for high-throughput screening (HTS)[13].
-
Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the target kinase, its specific substrate peptide, and ATP in a suitable reaction buffer.
-
Compound Addition: Add serial dilutions of the test 6-isopropylpyridin-3-amine derivatives (typically from 10 µM to 0.1 nM) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: Incubate the plate at room temperature (e.g., for 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a light signal.
-
Data Acquisition: Measure the luminescence signal using a microplate reader. The signal intensity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and plot a dose-response curve to determine the IC₅₀ value for each compound.
This colorimetric assay assesses the effect of a compound on cell proliferation by measuring the metabolic activity of living cells[12].
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the culture medium and add DMSO to each well to dissolve the formazan crystals[12].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (or IC₅₀) value from the dose-response curve[12].
This technique confirms that a compound inhibits a specific signaling pathway within the cell by detecting changes in protein phosphorylation[12].
-
Cell Treatment and Lysis: Treat cells with the test compound at a concentration around its IC₅₀. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with BSA or non-fat milk) and then probe with a primary antibody specific for a phosphorylated downstream target of the kinase (e.g., phospho-ERK). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the phospho-protein band in treated samples to the untreated control to confirm target engagement. Re-probe the membrane with an antibody for the total (non-phosphorylated) protein as a loading control.
Section 5: Emerging Biological Activities
While kinase inhibition is a primary focus, the aminopyridine scaffold is versatile. Related heterocyclic structures have shown promise in other therapeutic areas, suggesting additional avenues of investigation for 6-isopropylpyridin-3-amine derivatives.
Antimicrobial Potential
The pyridazine and pyridine scaffolds are present in compounds with a wide range of biological activities, including antimicrobial effects[14][15]. Studies have shown that certain pyridine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens[16]. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong antibacterial activity, with some compounds showing efficacy similar to the antibiotic linezolid[17]. This suggests that 6-isopropylpyridin-3-amine derivatives should be screened for potential antimicrobial properties.
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism[14].
-
Compound Preparation: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) to a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (growth with no compound) and a negative control (sterile broth).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest compound concentration at which no visible turbidity (growth) is observed.
Section 6: Conclusion and Future Directions
The 6-isopropylpyridin-3-amine scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the established role of the 3-aminopyridine moiety as a kinase hinge-binder, there is a clear and rational path toward designing potent and selective inhibitors for oncology and other diseases. The true value of this specific scaffold, with its 6-isopropyl substitution, will be unlocked through systematic derivatization and comprehensive biological evaluation.
Future research should focus on:
-
Synthesis of a Diverse Library: Create a focused library of derivatives with modifications at all available positions to build a robust SAR profile.
-
Broad Kinome Screening: Profile promising compounds against a large panel of kinases to understand their selectivity and identify potential off-target effects.
-
Pharmacokinetic Profiling: Evaluate the ADME properties of lead compounds to assess their potential for in vivo efficacy.
-
Exploration of New Targets: Screen derivatives against other target classes, such as microbial enzymes, to uncover novel therapeutic applications.
The protocols and strategic framework provided in this guide offer a solid foundation for researchers to undertake these investigations and unlock the full potential of this versatile chemical scaffold.
References
A numbered list of all sources cited in this document.
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Creative Diagnostics. Kinase Activity Assay. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
National Center for Biotechnology Information. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2017, July 27). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. [Link]
-
Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
-
National Center for Biotechnology Information. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
- Google Patents.
-
LookChem. CAS No.405103-02-8,3-PYRIDINAMINE, 6-(1-METHYLETHYL). [Link]
-
ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]
-
National Center for Biotechnology Information. (2025, June 1). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. [Link]
-
ResearchGate. (2017, February 25). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]
-
MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]
-
IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]
-
MDPI. (2025, September 30). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]
-
National Center for Biotechnology Information. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
Xingwei Li Lab. (2021, May 21). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. [Link]
Sources
- 1. 405103-02-8|6-Isopropylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijsat.org [ijsat.org]
- 11. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Sourcing and Analytical Validation of 6-Isopropylpyridin-3-amine Hydrochloride
An In-Depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist, I frequently observe procurement and R&D teams treating chemical sourcing as a purely administrative task. However, the selection, procurement, and validation of critical building blocks like 6-Isopropylpyridin-3-amine (and its hydrochloride salt) dictate the success or failure of downstream medicinal chemistry campaigns.
This whitepaper bypasses rigid templates to provide an authoritative, field-proven guide on the mechanistic utility, strategic sourcing, and self-validating quality control (QC) protocols for this specific compound.
Chemical Profiling & Mechanistic Utility
6-Isopropylpyridin-3-amine (Free Base CAS: 405103-02-8) and its protonated counterpart, 6-Isopropylpyridin-3-amine hydrochloride (CAS: 1061875-23-7) [6], are highly specialized intermediates.
The Causality of Design: Why is this specific scaffold so valuable? In drug discovery, this molecule is predominantly utilized as a nucleophilic precursor to synthesize quinolinonecarboxamides [1]. The isopropyl group at the 6-position is not arbitrary; it provides precisely calibrated lipophilic bulk that enhances binding affinity within the hydrophobic pockets of ATP-binding cassette (ABC) transporters. Consequently, these derivatives act as potent modulators (e.g., potentiators or correctors) for targets like P-glycoprotein (implicated in multidrug-resistant cancer) or CFTR (implicated in cystic fibrosis) [1].
Fig 1: Synthesis and MOA of 6-Isopropylpyridin-3-amine derivatives on ABC Transporters.
Salt Selection: The Case for the Hydrochloride Form
A critical error in scale-up chemistry is purchasing the free base when the hydrochloride salt is required for stability.
Expert Insight: Aminopyridines bearing electron-donating alkyl groups (like the isopropyl moiety) are electron-rich. The free base (CAS 405103-02-8) is highly susceptible to atmospheric oxidation, often degrading and turning dark brown during long-term storage. By sourcing the hydrochloride salt (CAS 1061875-23-7) [3][4], the pyridine nitrogen is protonated. This drastically reduces the electron density of the aromatic ring, rendering the compound highly resistant to oxidation. Furthermore, the HCl salt significantly improves aqueous solubility for biological assays and converts a potentially volatile/oily free base into a highly stable, free-flowing crystalline powder.
Global Supply Chain & Pricing Analytics
The global supply chain for this compound is divided into R&D catalog suppliers and bulk commercial manufacturers. For early-stage synthesis, suppliers like BLD Pharm [5] provide high-purity free base aliquots. However, as projects scale toward clinical development, transitioning to bulk suppliers (e.g., Chemlyte Solutions, Dayang Chem) [2] becomes economically mandatory.
Table 1: Comparative Pricing and Supplier Landscape
| Supplier | Compound Form | CAS Number | Scale Tier | Est. Price (USD) | Purity |
| BLD Pharm | Free Base | 405103-02-8 | R&D (1-10g) | $15.00 - $30.00 / g | >97% |
| Macklin (via Chemdict) | HCl Salt | 1061875-23-7 | R&D (25g) | ~$180.00 / 25g | 95% |
| Dayang Chem | Free Base | 405103-02-8 | Bulk (1kg+) | $3.00 / g | >98% |
| Chemlyte Solutions | Free Base | 405103-02-8 | Bulk (100g+) | $1.90 - $2.90 / g | >98% |
| American Elements | HCl Salt | 1061875-23-7 | Commercial | On Request | >99% |
Note: Prices are approximate FOB estimates based on current global distributor data [2][3].
Self-Validating QA/QC Protocol for Bulk Procurement
Trusting a Certificate of Analysis (CoA) blindly is a massive operational risk. To ensure scientific integrity, I mandate a self-validating analytical workflow upon receipt of any bulk batch. This protocol is self-validating because the techniques are orthogonal: HPLC confirms general purity, NMR confirms the exact regioisomer (ruling out 2-isopropyl or 4-isopropyl impurities that HPLC might co-elute), and Karl Fischer ensures mass balance.
Fig 2: Self-validating QA/QC analytical workflow for bulk batch verification.
Step-by-Step Analytical Methodology:
-
Visual & Gravimetric Inspection:
-
Action: Inspect the HCl salt under standard lighting.
-
Causality: It must be a white to off-white crystalline powder. Any yellowing or brown discoloration is an immediate indicator of compromised packaging and atmospheric oxidation.
-
-
HPLC-UV Analysis (Chromatographic Purity):
-
Action: Dissolve 1 mg/mL in Water/Acetonitrile. Run on a C18 reverse-phase column using a gradient of 5-95% Acetonitrile in Water (with 0.1% Trifluoroacetic acid) over 15 minutes. Monitor at 254 nm.
-
Causality: The acidic mobile phase prevents peak tailing of the basic amine. Purity must exceed 98% for reliable downstream amide coupling.
-
-
1H-NMR Spectroscopy (Structural Verification):
-
Action: Dissolve 10 mg in D2O or DMSO-d6.
-
Causality: Look specifically for the isopropyl septet (approx. 2.9 ppm) and the corresponding methyl doublet (approx. 1.2 ppm). The aromatic region must show the characteristic substitution pattern of the pyridine ring to verify the 3-amine, 6-isopropyl regioisomer.
-
-
Karl Fischer Titration (Moisture Content):
-
Action: Titrate a 100 mg sample.
-
Causality: Moisture must be <0.5%. Excess water will hydrolyze coupling reagents (like HATU or EDC) during the subsequent synthesis of quinolinonecarboxamides, drastically reducing yield.
-
Conclusion & Strategic Recommendations
For drug development professionals targeting ABC transporters, the procurement of 6-Isopropylpyridin-3-amine is a critical path activity. By deliberately sourcing the hydrochloride salt for bulk storage, leveraging competitive pricing from verified global suppliers, and implementing a strict, self-validating QA/QC protocol, R&D teams can eliminate batch-to-batch variability and secure the integrity of their synthetic pipelines.
References
- Title: 85-5393-47 6-Isopropylpyridin-3-amine 2.
- Title: CAS No.405103-02-8,3-PYRIDINAMINE, 6-(1-METHYLETHYL)
- Source: chemdict.
- Source: americanelements.
- Source: bldpharm.
- Source: nih.
Methodological & Application
Application Note: Optimized Reductive Amination of 6-Isopropylpyridin-3-amine hydrochloride
Abstract & Strategic Context
This guide details the protocol for the reductive amination of 6-Isopropylpyridin-3-amine hydrochloride (CAS: 405103-02-8). This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the design of Type II kinase inhibitors where the pyridine ring interactions and the lipophilic isopropyl "tail" drive selectivity.
The Challenge: Unlike aliphatic amines, 3-aminopyridines function electronically as heteroaromatic anilines . They possess significantly reduced nucleophilicity due to the electron-withdrawing nature of the pyridine ring.[1] Furthermore, the hydrochloride salt form requires careful in-situ neutralization to liberate the reactive free base without poisoning the Lewis acidic sites of the reducing agent.
The Solution: We present two validated workflows:
-
Method A (Standard): A Sodium Triacetoxyborohydride (STAB) protocol optimized for high-throughput and standard aldehydes.
-
Method B (Advanced): A Titanium(IV) Isopropoxide-mediated protocol for sterically hindered or electron-deficient carbonyls that fail under standard conditions.[1]
Chemical Properties & Mechanistic Insight[1]
The Reactant Profile
| Property | Specification | Implication for Protocol |
| Structure | Pyridine ring, 3-NH₂, 6-iPr | The 3-amino group is weakly nucleophilic.[1] |
| Salt Form | Monohydrochloride (HCl) | CRITICAL: The HCl is likely bound to the Ring Nitrogen (pKa ~6.0). The exocyclic amine is not basic enough to hold the proton. However, the acidity of the system must be managed. |
| Solubility | Moderate in MeOH, Low in DCM | Requires a solvent switch or biphasic approach if not handled correctly. |
Reaction Mechanism (The "Why")
The reaction proceeds via a Hemiaminal intermediate which dehydrates to an Imine (Schiff Base). The 3-aminopyridine nitrogen is sluggish to attack the carbonyl carbon.[1]
-
Acid Catalysis: Essential to activate the carbonyl oxygen.
-
Dehydration: The equilibrium often favors the starting materials. We must drive it toward the imine.
Figure 1: Mechanistic pathway highlighting the critical neutralization step required for the HCl salt.[1]
Experimental Protocols
Method A: The STAB Protocol (Standard)
Best for: Reactive aldehydes, parallel synthesis, and scale-up. Reference: Based on the Abdel-Magid protocol [1].
Reagents:
-
6-Isopropylpyridin-3-amine HCl (1.0 equiv)[1]
-
Aldehyde (1.1 - 1.2 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.0 equiv) - Crucial for salt neutralization[1]
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[5]
Step-by-Step Workflow:
-
Salt Liberation: In a reaction vial, suspend the Amine HCl (1.0 eq) in DCE (0.1 M concentration). Add DIPEA (1.0 eq) and stir for 10 minutes. The suspension should clear or become a fine slurry as the free base forms.
-
Activation: Add the Aldehyde (1.1 eq) followed by Acetic Acid (2.0 eq).
-
Note: AcOH is required to buffer the system and activate the aldehyde, as the pyridine ring is a poor base.
-
-
Reaction: Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by LCMS or TLC. You may not see full conversion to imine, but equilibrium is established.
-
-
Reduction: Add STAB (1.5 eq) in one portion. Gas evolution (H₂) may occur; ensure venting.
-
Incubation: Stir at RT for 4–16 hours.
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (gas evolution!).
-
Extract with DCM or EtOAc (x3).
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Method B: The Titanium(IV) Isopropoxide Protocol (Advanced)
Best for: Sterically hindered ketones, unreactive aldehydes, or when Method A yields <30%. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and a water scavenger, forcing the equilibrium toward the imine [2].[6]
Reagents:
-
6-Isopropylpyridin-3-amine HCl (1.0 equiv)[1]
-
Carbonyl Compound (1.2 equiv)
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 - 2.0 equiv)[1]
-
Triethylamine (TEA) (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (2.0 equiv)
-
Solvent: THF (Step 1) / Ethanol (Step 2)
Step-by-Step Workflow:
-
Complexation: In a dry flask under Nitrogen/Argon, mix Amine HCl (1.0 eq), TEA (1.0 eq), and the Carbonyl (1.2 eq) in anhydrous THF.
-
Titanium Addition: Add Ti(OiPr)₄ (1.5 eq) dropwise.
-
Observation: The solution often turns yellow/orange.
-
-
Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if hindered).
-
Self-Validation: Take an aliquot, quench with D₂O, and run NMR. Complete disappearance of the aldehyde proton indicates success.
-
-
Reduction:
-
Dilute the mixture with absolute Ethanol (equal volume to THF).
-
Add NaBH₄ (2.0 eq) cautiously (exothermic).
-
-
Quench (The "Titanium Crash"):
-
Add 1N NaOH or water. A thick white precipitate (TiO₂) will form.
-
Filter through a Celite pad to remove the titanium salts.
-
Concentrate the filtrate and extract.[7]
-
Optimization & Troubleshooting Guide
Decision Logic for Protocol Selection
Use the following logic gate to select the correct reducing agent and conditions.
Figure 2: Logical workflow for selecting the optimal reductive amination strategy.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Amine still protonated (HCl salt). | Ensure 1.0 eq DIPEA/TEA is added. Verify pH is ~5-6 (using wet pH paper above headspace). |
| Low Conversion (<20%) | Equilibrium favors Hemiaminal. | Switch to Method B (Titanium) to scavenge water and force imine formation. |
| Dialkylation (Bis-product) | Primary amine is too reactive (rare for pyridines but possible).[1] | Use excess amine (1.5 eq) vs Aldehyde (1.0 eq). Add STAB slowly. |
| Emulsion during Workup | Titanium salts or Boron complexes. | For Method B: Use Celite filtration. For Method A: Use Rochelle's Salt (Na-K Tartrate) wash.[1] |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J. , Pham, K. M., & Leuck, D. J. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3][9][11] The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure. Journal of the Chemical Society, Perkin Transactions 1, (14), 1845.
Sources
- 1. 405103-02-8|6-Isopropylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. gctlc.org [gctlc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. designer-drug.com [designer-drug.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
Application Note: A Robust Protocol for the Synthesis of Novel Quinolinonecarboxamides Utilizing 6-Isopropylpyridin-3-amine
Abstract
Quinolinone and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, quinolinonecarboxamides have garnered significant interest due to their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] This application note provides a comprehensive, field-proven guide for the synthesis of novel quinolinonecarboxamides through the strategic amide coupling of a quinolinone carboxylic acid precursor with 6-isopropylpyridin-3-amine. We present a detailed, step-by-step protocol, elucidate the mechanistic rationale behind reagent selection and reaction conditions, and offer practical insights for process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with novel compounds based on this versatile scaffold.
Part 1: Synthetic Strategy and Mechanistic Rationale
The core of this synthetic approach is the formation of a stable amide bond between a quinoline-4-carboxylic acid and the primary amine, 6-isopropylpyridin-3-amine. This strategy is divided into two principal stages: the synthesis of the quinoline acid precursor and the subsequent amide coupling.
1.1. Stage 1: Preparation of the Quinoline-4-Carboxylic Acid Precursor
The Pfitzinger reaction is a classic and highly reliable method for constructing the quinoline-4-carboxylic acid core.[4][5] It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, such as an α-keto-ester or a simple ketone, under basic conditions.[5] This method offers a straightforward route to a wide variety of substituted quinoline carboxylic acids, which can then be used as versatile building blocks.
1.2. Stage 2: Amide Bond Formation
The pivotal step is the coupling of the quinoline-4-carboxylic acid with 6-isopropylpyridin-3-amine. Direct condensation of a carboxylic acid and an amine is typically inefficient and requires harsh conditions. Therefore, the use of a coupling agent is essential to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.
Causality of Reagent Selection:
-
Coupling Reagent (HATU): We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the primary coupling agent. Compared to traditional carbodiimides like EDC, HATU offers several advantages:
-
Higher Efficiency & Faster Reaction Rates: It forms a highly reactive O-acylisourea intermediate, leading to faster and more complete conversions.
-
Reduced Side Reactions: It minimizes the risk of epimerization in chiral substrates and reduces the formation of N-acylurea byproducts.
-
Mild Conditions: The reaction proceeds efficiently at room temperature.
-
-
Base (DIPEA): A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial. Its role is to deprotonate the carboxylic acid and the protonated amine, facilitating the reaction without competing as a nucleophile.
-
Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is an ideal solvent due to its high polarity, which ensures the solubility of the polar starting materials and intermediates, and its high boiling point, which allows for flexibility in reaction temperature if needed.
The general workflow for this synthetic strategy is outlined below.
Caption: High-level workflow for the synthesis of quinolinonecarboxamides.
Part 2: Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, N-(6-isopropylpyridin-3-yl)-2-phenylquinoline-4-carboxamide .
2.1. Materials and Equipment
-
Reagents: 2-Phenylquinoline-4-carboxylic acid, 6-Isopropylpyridin-3-amine[6][7], HATU, DIPEA, Anhydrous DMF, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flasks, magnetic stirrer, nitrogen/argon inlet, syringes, separatory funnel, rotary evaporator, flash chromatography system, standard laboratory glassware.
2.2. Synthesis Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-phenylquinoline-4-carboxylic acid (1.0 eq, e.g., 1.0 g, 4.01 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) and stir the mixture until the solid is fully dissolved.
-
Reagent Addition: To the solution, add 6-isopropylpyridin-3-amine (1.1 eq, 0.60 g, 4.41 mmol), followed by DIPEA (3.0 eq, 2.1 mL, 12.03 mmol). Stir for 5 minutes.
-
Coupling Agent Addition: Add HATU (1.2 eq, 1.83 g, 4.81 mmol) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
2.3. Work-up and Purification
-
Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of EtOAc.
-
Extraction: Shake the funnel vigorously and separate the layers. Extract the aqueous layer two more times with EtOAc (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid and HATU byproducts, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 20% to 80% Ethyl Acetate in Hexanes) to yield the pure quinolinonecarboxamide.
2.4. Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Purpose | Expected Observations |
| LC-MS | Purity & Mass | A single major peak with the correct mass-to-charge ratio (M+H)⁺. |
| ¹H NMR | Structure | Peaks corresponding to protons on the quinoline, phenyl, and isopropyl-pyridine moieties with appropriate integrations and splitting patterns. |
| ¹³C NMR | Carbon Skeleton | Resonances for all unique carbon atoms in the molecule, including the characteristic amide carbonyl peak (~165-170 ppm). |
Part 3: Process Optimization and Troubleshooting
A self-validating protocol includes anticipating and addressing potential challenges.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive coupling reagent (hydrolyzed HATU). | Use a fresh bottle of HATU or store it properly in a desiccator. Ensure all reagents and solvents are anhydrous. |
| Insufficient base. | Ensure 3 equivalents of DIPEA are used to neutralize the acid and any HCl formed from the HATU byproduct. | |
| Starting Material Remains | Reaction time is too short. | Extend the reaction time and continue monitoring by TLC or LC-MS. Gentle heating (40-50 °C) can be applied if necessary. |
| Multiple Byproducts | Impure starting materials. | Confirm the purity of the quinoline carboxylic acid and the amine before starting. |
| Side reactions due to water. | Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Difficult Purification | Co-elution of product and byproducts. | Adjust the polarity of the chromatography eluent system. A different solvent system (e.g., DCM/Methanol) may provide better separation. |
Part 4: Mechanistic Visualization
The activation of the carboxylic acid by HATU is the critical mechanistic step for successful amide bond formation.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Conclusion
This application note details a reliable and efficient method for synthesizing quinolinonecarboxamides using 6-isopropylpyridin-3-amine as a key building block. The protocol's success is grounded in the strategic selection of a high-efficiency coupling reagent (HATU) and carefully controlled reaction conditions. By providing a detailed experimental procedure, rationale for methodological choices, and a troubleshooting guide, this document serves as a practical resource for researchers in drug discovery and synthetic chemistry, enabling the facile generation of novel and diverse molecular entities for further investigation.
References
- Inamoto, K., Kawasaki, J., Hiroya, K., Kondo, Y., & Doi, T. (2012). Tandem-Type Pd(II)-Catalyzed Oxidative Heck Reaction/Intramolecular C–H Amidation Sequence: A Novel Route to 4-Aryl-2-quinolinones. Chemical Communications, 48(4332-4334).
-
Jiang, L., Job, G. E., Klapars, A., & Buchwald, S. L. (2008). A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic Letters. Available at: [Link]
-
Manley, et al. Quinolinone synthesis via amide coupling and enol condensation. ResearchGate. Available at: [Link]
-
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. Available at: [Link]
-
Various Authors. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]
-
Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Various Authors. Quinolinone-3-carboxamide derivatives with potent biological activity. ResearchGate. Available at: [Link]
-
Cenmed Enterprises. 6-isopropylpyridazin-3-amine (C007B-361687). Cenmed Enterprises. Available at: [Link]
-
BuyersGuideChem. Supplier CAS No 405103-02-8. BuyersGuideChem. Available at: [Link]
-
Various Authors. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Bentham Science Publishers. Available at: [Link]
-
BuyersGuideChem. 6-Isopropylpyridin-3-amine suppliers and producers. BuyersGuideChem. Available at: [Link]
-
LookChem. CAS No.405103-02-8, 3-PYRIDINAMINE, 6-(1-METHYLETHYL). LookChem. Available at: [Link]
-
Noolvi, M. N., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available at: [Link]
-
Chan, K. S., et al. (2016). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications. Available at: [Link]
-
Various Authors. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Various Authors. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]
-
Various Authors. (2021). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. Newton-Al-Bahaa Journal for Natural Sciences. Available at: [Link]
-
Al-Deeb, O. A. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]
-
Various Authors. Methods for the synthesis of quinoline-3-carboxamides. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2018). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iipseries.org [iipseries.org]
- 6. 405103-02-8|6-Isopropylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 7. buyersguidechem.com [buyersguidechem.com]
Application Note: High-Efficiency Amide Coupling of Aminopyridine Hydrochlorides
[1]
Executive Summary
The formation of amide bonds with aminopyridines (specifically 2-, 3-, and 4-aminopyridines) represents a distinct challenge in medicinal chemistry. Unlike electron-rich anilines, aminopyridines possess significant electron-deficiency due to the inductive and mesomeric withdrawal of the pyridine ring, rendering the exocyclic amino group poorly nucleophilic.
When these amines are supplied as hydrochloride salts (HCl) , the complexity increases. The salt must be neutralized to liberate the free base without compromising the integrity of the activated carboxylic acid or inducing racemization in chiral substrates. This guide outlines two field-proven protocols: the HATU-mediated approach (for general discovery) and the T3P® (Propylphosphonic anhydride) approach (for chiral substrates and scale-up), grounded in mechanistic causality and industrial best practices.
Mechanistic Insight & Challenges
The Nucleophilicity Deficit
The reaction rate of amide coupling is governed by the nucleophilicity of the amine attacking the activated ester.
-
Electronic Deactivation: The pyridine nitrogen acts as an electron sink. In 2-aminopyridine, the resonance delocalization of the lone pair into the ring (amidine-like character) drastically lowers the
of the conjugate acid (~6.86) compared to aniline (~4.6) or alkyl amines (~10). -
Regioselectivity (Ring vs. Exocyclic): While the exocyclic amine is the thermodynamic attachment point, the ring nitrogen is more basic. In the presence of highly reactive electrophiles (like acid chlorides), acylation can occur at the ring nitrogen, requiring rearrangement or causing stalled intermediates.
The Hydrochloride Salt Factor
Using the HCl salt requires an exogenous base (e.g., DIPEA, TEA) to shift the equilibrium toward the free amine.
-
Stoichiometry Trap: A common failure mode is under-dosing the base. You need 1 equivalent to neutralize the HCl plus sufficient equivalents to drive the coupling reaction and maintain a basic pH for the coupling agent to function (especially for HATU).
Strategic Decision Matrix
Use the following criteria to select the optimal protocol:
| Feature | Method A: HATU/DIPEA | Method B: T3P/Pyridine |
| Primary Use Case | Small-scale discovery (mg to g). | Scale-up, chiral acids, or difficult purifications. |
| Reactivity | Very High (Fast activation). | Moderate to High (Slower, controlled). |
| Epimerization Risk | Moderate (Risk of azlactone formation). | Very Low (Ideal for chiral centers). |
| Workup | Requires chromatography (removes urea/guanidine).[1] | Aqueous Extraction (Water-soluble byproducts).[2] |
| Cost | High. | Moderate/Low (at scale). |
Experimental Protocols
Protocol A: The "Gold Standard" HATU Method
Best for: Rapid synthesis of non-chiral substrates or when yield is prioritized over cost.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Aminopyridine HCl salt (1.1 – 1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine): 3.5 – 4.0 equiv (Critical: See Note 1)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Preparation of the "Free Base" Solution:
-
In Vial A, weigh the Aminopyridine HCl salt (1.2 equiv).
-
Add minimal anhydrous DMF (approx. 2-3 mL per mmol).
-
Add 1.5 equiv of DIPEA. Vortex or sonicate until the solid dissolves.
-
Why? Aminopyridine salts often have poor solubility in DCM or THF. Pre-solubilizing in DMF with base ensures the nucleophile is available immediately upon addition.
-
-
Activation of the Acid:
-
In the main reaction vessel (Vial B), dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Add the remaining DIPEA (2.0 – 2.5 equiv ).
-
Add HATU (1.2 equiv) in one portion.
-
Stir at Room Temperature (RT) for 2–5 minutes .
-
Observation: The solution often turns yellow/orange. Do not wait longer than 10 minutes, or the activated ester may hydrolyze or rearrange.
-
-
Coupling:
-
Add the contents of Vial A (Free Base Solution) dropwise to Vial B (Activated Acid).
-
Stir at RT.[3]
-
Time: 2-aminopyridines are sluggish. Allow 12–16 hours.
-
Temperature: If LCMS shows <10% conversion after 4 hours, heat to 50°C.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash 3x with 10% LiCl (aq) or Brine (to remove DMF).
-
Wash 1x with Sat.
. -
Dry over
, filter, and concentrate. -
Purify via Flash Chromatography.
-
Note 1 (Stoichiometry): You need 1.0 eq DIPEA to neutralize the HCl salt, plus ~2.0-3.0 eq for the HATU reaction to buffer the H+ generated during coupling. Total = ~4.0 eq.[3]
Protocol B: The T3P® (Propylphosphonic Anhydride) Method
Best for: Chiral acids (prevents racemization), weak nucleophiles, and avoiding chromatography.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Aminopyridine HCl salt (1.1 equiv)
-
T3P® (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) OR DIPEA (3.0 equiv)
-
Solvent: EtOAc (preferred) or DMF/2-MeTHF.
Step-by-Step Procedure:
-
One-Pot Assembly:
-
To a reaction vessel, add Carboxylic Acid (1.0 equiv) and Aminopyridine HCl (1.1 equiv).
-
Add Solvent (EtOAc is standard; use DMF if solubility is an issue). Concentration: 0.1 – 0.2 M.
-
Add Base (Pyridine, 4.0 equiv).
-
Why Pyridine? Dunetz et al. (Pfizer) demonstrated that pyridine suppresses epimerization significantly better than TEA/DIPEA when using T3P [1].
-
-
Addition of Coupling Agent:
-
Cool the mixture to 0°C (optional, but recommended for strict chiral control).
-
Add T3P solution (1.5 equiv) dropwise.
-
-
Reaction:
-
Allow to warm to RT and stir.
-
Optimization: T3P reactions are slower but cleaner. If conversion is low after 12h, add 0.5 equiv more T3P and heat to 40–60°C. T3P is thermally stable.
-
-
Workup (The "Self-Cleaning" System):
-
Dilute with water.
-
Separate phases.
-
Wash organic layer with 0.5 M HCl (to remove excess pyridine and unreacted aminopyridine).
-
Wash with 1M NaOH (to remove unreacted acid and water-soluble T3P byproducts).
-
Concentrate. Often yields pure product without column chromatography.
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| No Reaction (SM remains) | Aminopyridine is too electron-deficient. | Switch to Protocol A (HATU) and heat to 60°C. Alternatively, convert acid to Acid Chloride (using |
| Racemization of Acid | Base-mediated proton abstraction at | Switch to Protocol B (T3P/Pyridine). Keep temp < 0°C during addition. |
| Guanidinium Byproduct | HATU reacts with amine before acid activates.[4] | Ensure Pre-activation step (Acid + HATU + Base) is done for 2 mins before adding amine. |
| Precipitation | Free base of aminopyridine is insoluble. | Use DMF or NMP as solvent.[3] Ensure sufficient dilution. |
Visualizations
Logic Flow for Protocol Selection
Figure 1: Decision tree for selecting the appropriate coupling reagent based on substrate chirality and scale.
Mechanistic Pathway (HATU Activation)
Figure 2: Simplified reaction pathway for HATU-mediated coupling. Pre-activation generates the O-At ester, which is then intercepted by the aminopyridine.
References
-
Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5][6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5][6][7] Organic Letters, 13(19), 5048–5051.[6] [Link]
-
Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Montalbetti, C. A. , & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][6][8] Tetrahedron, 61(46), 10827-10852. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[2][8][10] Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. peptide.com [peptide.com]
- 4. reddit.com [reddit.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. bachem.com [bachem.com]
Application Note: Controlled Synthesis of 6-Isopropylpyridin-3-amine Hydrochloride
This Application Note and Protocol is designed for researchers requiring a robust, reproducible method to convert 6-Isopropylpyridin-3-amine (CAS: 405103-02-8) from its free base form to a stable hydrochloride salt.
Scientific Rationale & Mechanistic Insight
The Challenge of Pyridine-3-Amine Salt Formation
Converting 6-Isopropylpyridin-3-amine to its hydrochloride salt is not merely about adding acid to base; it requires precise control over stoichiometry and solvent choice to avoid the formation of hygroscopic gums or unstable dihydrochlorides.
-
Regioselectivity of Protonation: The molecule contains two potential basic sites: the pyridine ring nitrogen and the exocyclic primary amine at position 3.
-
Pyridine Ring Nitrogen: The lone pair is in an sp² orbital, orthogonal to the π-system, making it moderately basic (approximate pKa ~6.0, similar to 3-aminopyridine).
-
Exocyclic Amine (C-3): The lone pair is delocalized into the aromatic ring, significantly reducing its basicity (pKa < 0).
-
Solvent System Design
-
Reaction Solvent (Anhydrous Ethanol or 2-Propanol): Chosen for its ability to dissolve the free base completely while having moderate solubility for the salt, allowing for controlled crystallization.
-
Acid Source (4M HCl in Dioxane or Ethanol): Using anhydrous organic acid solutions prevents the introduction of water, which can lead to oiling out (phase separation of a liquid salt hydrate) rather than crystallization.
-
Antisolvent (Diethyl Ether or MTBE): Used to lower the polarity of the medium post-reaction, forcing the ionic salt to precipitate as a clean, filterable solid.
Detailed Protocol: Synthesis of 6-Isopropylpyridin-3-amine HCl
Materials & Reagents
| Reagent | Specification | Role |
| 6-Isopropylpyridin-3-amine | >98% Purity (Free Base) | Starting Material |
| HCl in 1,4-Dioxane | 4.0 M (Anhydrous) | Proton Source |
| Ethanol (EtOH) | Absolute (Anhydrous) | Reaction Solvent |
| Methyl tert-butyl ether (MTBE) | ACS Grade | Antisolvent |
| Nitrogen/Argon | Dry Gas | Inert Atmosphere |
Experimental Workflow
Step 1: Dissolution (The Homogeneity Check)
-
Weigh 1.0 g (7.34 mmol) of 6-Isopropylpyridin-3-amine free base.
-
Transfer to a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 10 mL of Absolute Ethanol .
-
Stir at room temperature (20–25 °C) until the solution is perfectly clear.
-
Self-Validating Check: If the solution remains cloudy, filter through a 0.45 µm PTFE syringe filter before proceeding. Particulates will act as nucleation sites for impurities.
-
Step 2: Controlled Acidification (The Critical Step)
-
Cool the ethanolic solution to 0–5 °C using an ice-water bath.
-
Why? Protonation is exothermic. Cooling prevents side reactions and controls the rate of crystallization.
-
-
Dropwise, add 2.0 mL of 4M HCl in Dioxane (8.0 mmol, 1.1 equivalents) over 5 minutes.
-
Observation: You may see a transient white precipitate that redissolves. This is normal.
-
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes .
Step 3: Crystallization & Isolation
-
Slowly add 20 mL of MTBE (Antisolvent) dropwise to the stirring solution.
-
A thick white precipitate should form. Stir for an additional 15 minutes to ensure maximum yield.
-
Filtration: Filter the solid using a sintered glass funnel (porosity 3 or 4) under vacuum.
-
Wash: Wash the filter cake with 2 × 5 mL of cold MTBE to remove excess acid and impurities.
-
Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours .
Visual Workflow (Graphviz)
Caption: Step-by-step workflow for the conversion of free base to hydrochloride salt, highlighting critical control points.
Characterization & Validation
To ensure the protocol was successful, the following analytical signatures must be verified.
NMR Spectroscopy (¹H-NMR in DMSO-d6)
Upon salt formation, the electron density of the pyridine ring decreases, causing a downfield shift (higher ppm) of the ring protons.
| Proton Assignment | Free Base Shift (δ ppm) | HCl Salt Shift (δ ppm) | Shift Difference (Δ) |
| Ring Proton (C-2) | ~8.0 | ~8.3 - 8.5 | +0.3 - 0.5 |
| Ring Proton (C-6) | ~7.0 | ~7.4 - 7.6 | +0.4 - 0.6 |
| NH Protons | ~5.0 (Broad, NH₂) | ~8.0 - 10.0 (Very Broad, NH₃⁺/NH⁺) | Significant |
Note: The acidic proton on the pyridine nitrogen is often broad and may exchange with water in the solvent, sometimes appearing as a very broad hump >10 ppm or merging with the water peak.
Melting Point
-
Free Base: ~81–83 °C [1].
-
HCl Salt: Expected >150 °C (with decomposition).
-
Validation: A sharp melting point indicates high crystalline purity. A broad range (>2°C) suggests residual solvent or mixed salt forms.
Solubility Profile
| Solvent | Free Base | HCl Salt |
| Water | Low/Moderate | High |
| Dichloromethane | High | Low |
| Ethanol | High | Moderate |
| Diethyl Ether | Moderate | Insoluble |
Reaction Mechanism Diagram
Caption: Mechanistic pathway illustrating the regioselective protonation of the pyridine ring nitrogen over the exocyclic amine.
References
-
BenchChem . Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. Retrieved from . (Data extrapolated from structurally homologous 2-chloro-5-aminopyridine properties).
-
PubChem . Compound Summary: 3-Pyridinemethanamine.[3] National Library of Medicine. Retrieved from . (Reference for pKa values of aminopyridine derivatives).
- Bates, R. G., et al.Dissociation Constants of Pyridine Bases. Journal of Research of the National Bureau of Standards.
-
Google Patents . Method for cleanly preparing high-purity pyridine hydrochloride. CN103755625A. Retrieved from . (General industrial protocol for pyridine salt formation).
Sources
Application Note: Optimizing Yield for 6-Isopropylpyridin-3-amine Cross-Coupling Reactions
Executive Summary
The incorporation of functionalized pyridine scaffolds is a cornerstone strategy in modern drug discovery, heavily utilized for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds[1]. Specifically, 6-isopropylpyridin-3-amine (5-amino-2-isopropylpyridine) is a highly valuable nucleophile. However, achieving high yields in palladium-catalyzed carbon-nitrogen (C–N) cross-coupling reactions—such as the Buchwald-Hartwig amination—with this substrate presents significant chemical challenges. This application note provides a comprehensive, causality-driven guide to optimizing the yield of 6-isopropylpyridin-3-amine cross-couplings, detailing mechanistic rationale, high-throughput optimization strategies, and self-validating experimental protocols.
Mechanistic Rationale & Substrate Challenges
To optimize a reaction, one must first understand the specific modes of failure associated with the substrates. 6-Isopropylpyridin-3-amine introduces two primary challenges to the catalytic cycle:
-
Catalyst Poisoning via Heteroatom Chelation: Aminopyridines are notorious for their ability to coordinate to the palladium center via the highly electron-rich pyridine nitrogen. This off-cycle binding displaces phosphine ligands or bridges multiple palladium centers, forming inactive, multinuclear Pd species that halt the catalytic cycle[2]. While the isopropyl group at the 6-position provides some steric shielding to the pyridine nitrogen, the molecule remains a potent chelator.
-
Rate-Limiting Steps and Bis-Arylation: As a primary amine, 6-isopropylpyridin-3-amine is susceptible to over-reaction (bis-arylation), forming undesired tertiary amines. Furthermore, density functional theory (DFT) calculations reveal that for primary amines, the rate-limiting step in the Buchwald-Hartwig catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) complex, rather than reductive elimination[3].
Ligand Selection: The BrettPhos Advantage
To overcome these challenges, the steric and electronic properties of the supporting ligand must be meticulously tuned. Computational and empirical studies demonstrate that BrettPhos is vastly superior to ligands like RuPhos or XPhos for primary amines[3].
-
Causality: The extreme steric bulk of the biaryl BrettPhos ligand enforces the formation of a highly active, mono-ligated Pd(0)L complex. This low-coordinate state significantly lowers the activation energy barrier for the rate-limiting oxidative addition step[3]. Additionally, the bulky ligand creates a restrictive binding pocket that accelerates reductive elimination and physically prevents the newly formed secondary amine from re-coordinating to the palladium center, thereby shutting down the bis-arylation pathway[4].
Figure 1: Catalytic cycle of Buchwald-Hartwig amination highlighting BrettPhos-mediated rate-limiting step modulation.
Strategic Optimization Parameters
Rapid identification of optimal conditions requires a systematic Design of Experiments (DoE) approach to evaluate the interplay between the catalyst, base, and solvent[5].
-
Precatalyst Selection: Traditional Pd(II) sources like Pd(OAc)2 require in situ reduction to the active Pd(0) species, which can be inefficient and lead to inconsistent yields. Modern palladacycle precatalysts (e.g., BrettPhos Pd G3 or G4 ) are highly recommended. They rapidly and quantitatively generate the active mono-ligated Pd(0) catalyst under mildly basic conditions, bypassing the unpredictable initiation phases of older catalyst generations[6].
-
Base Selection: The base must be strong enough to deprotonate the palladium-amido complex but not so nucleophilic that it degrades the starting materials. Sodium tert-butoxide (NaOtBu) or LiHMDS are optimal for unfunctionalized aryl halides[4][6]. If the electrophile contains base-sensitive functional groups (e.g., esters, nitriles), weaker bases like K3PO4 or Cs2CO3 must be used, though this typically necessitates an increase in reaction temperature to maintain turnover frequency[6].
-
Solvent: Non-polar or moderately polar aprotic solvents such as 1,4-Dioxane or Toluene are ideal, as they solubilize the reagents while maintaining the stability of the Pd-intermediates.
Quantitative Data: DoE Optimization Matrix
The following table summarizes a typical high-throughput screening matrix for coupling 6-isopropylpyridin-3-amine with a model unactivated aryl chloride (4-chlorotoluene). Yields are determined via LC-MS using an internal standard (e.g., 4,4'-di-tert-butyl-1,1'-biphenyl) to ensure self-validating, quantitative accuracy[5].
| Entry | Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd(OAc)2 (5%) | XPhos | NaOtBu | Toluene | 100 | 41% |
| 2 | Pd2(dba)3 (2.5%) | RuPhos | Cs2CO3 | 1,4-Dioxane | 100 | 28% |
| 3 | XPhos Pd G3 (2%) | XPhos | LiHMDS | THF | 80 | 62% |
| 4 | BrettPhos Pd G3 (2%) | BrettPhos | NaOtBu | 1,4-Dioxane | 100 | >98% |
| 5 | BrettPhos Pd G3 (2%) | BrettPhos | K3PO4 | t-AmylOH | 100 | 85% |
Data Interpretation: Entry 4 demonstrates that the combination of a G3 precatalyst with BrettPhos and a strong alkoxide base in 1,4-Dioxane provides near-quantitative conversion, validating the mechanistic hypothesis regarding primary amine activation[3][6].
Figure 2: High-throughput Design of Experiments (DoE) workflow for rapid reaction optimization.
Experimental Protocol: Optimized C–N Cross-Coupling
This protocol provides a self-validating, robust methodology for the optimized coupling of 6-isopropylpyridin-3-amine (Entry 4 conditions).
Materials Required:
-
6-Isopropylpyridin-3-amine (1.2 equiv, 1.2 mmol)
-
Aryl Halide (e.g., 4-chlorotoluene) (1.0 equiv, 1.0 mmol)
-
BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)
-
BrettPhos ligand (0.02 equiv, 2 mol%) — Added to ensure no ligand depletion occurs during activation.
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Internal Standard: 4,4'-di-tert-butyl-1,1'-biphenyl (0.1 mmol)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or a 20 mL reaction vial equipped with a magnetic stir bar, add the solid reagents: BrettPhos Pd G3, BrettPhos ligand, NaOtBu, and the aryl halide (if solid)[1].
-
Atmosphere Exchange (Critical Step): Seal the vessel with a septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with ultra-high purity Nitrogen or Argon. Repeat this evacuation/backfill cycle three times to ensure the complete removal of oxygen, which rapidly decomposes active Pd(0) species[1].
-
Addition of Liquids: Via a gas-tight syringe, add the anhydrous, degassed 1,4-Dioxane.
-
Nucleophile Addition: Add the 6-isopropylpyridin-3-amine and the internal standard via syringe[6]. (Note: If the aminopyridine is a solid, add it during Step 1).
-
Reaction Initiation: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously (800-1000 rpm) to ensure the heterogeneous base is adequately suspended[6].
-
In-Process Monitoring: After 2 hours, withdraw a 10 µL aliquot via syringe under positive nitrogen pressure. Dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS to determine the conversion ratio against the internal standard[5].
-
Quench and Workup: Upon confirmation of complete conversion (typically 4–12 hours), cool the reaction to room temperature. Quench the active base and catalyst by adding 5 mL of a saturated aqueous ammonium chloride (NH4Cl) solution[6].
-
Extraction and Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[6]. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Troubleshooting Guide
-
Low Conversion / Starting Material Recovery: Indicates failure of the oxidative addition step or catalyst death. Ensure rigorous degassing. If the aryl halide is highly electron-rich, increase the catalyst loading to 4 mol% or switch to an aryl bromide/iodide[6].
-
Formation of Dehalogenated Arene (Hydrodehalogenation): This side reaction occurs when the active Pd-intermediate undergoes β-hydride elimination from the solvent or an amine impurity[6]. Ensure the 1,4-Dioxane is strictly anhydrous and free of peroxides.
-
Homocoupling of the Aryl Halide: Often a result of trace oxygen entering the system. Re-verify the integrity of the septa and the inert gas line[6].
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Handling, Purification, and Stoichiometric Control of Hygroscopic Pyridine Amine Hydrochloride Salts
Abstract
Pyridine amine hydrochloride salts are ubiquitous intermediates in drug discovery, particularly as precursors for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). However, their pronounced hygroscopicity creates a "hidden variable" in experimental design: water mass. A pyridine salt can absorb 10–20% of its weight in atmospheric moisture within minutes, leading to gross stoichiometric errors, catalyst poisoning, and irreproducible yields. This guide details a self-validating "Dry Chain" protocol for handling these deliquescent salts, ensuring data integrity from storage to reaction.
The Invisible Impurity: Mechanisms of Deliquescence
Unlike simple surface adsorption, pyridine amine salts undergo deliquescence . The pyridinium proton (
Why this fails in the lab:
-
Stoichiometric Drift: If you weigh 100 mg of a salt that is 15% water, you are only adding 85 mg of reactant. In a cross-coupling reaction requiring 1.1 equivalents, you may inadvertently add only 0.93 equivalents, stalling the reaction.
-
Catalytic Interference: While some Pd-cycles tolerate water, excess moisture can hydrolyze sensitive ligands (e.g., phosphoramidites) or promote hydrodehalogenation side reactions over the desired C-N bond formation.
Protocol A: The "Dry Chain" Workflow
The "Dry Chain" is a logistical protocol designed to minimize atmospheric exposure. It relies on the principle that rate of uptake > rate of weighing .
Workflow Visualization
The following diagram illustrates the critical control points where moisture ingress occurs and how to mitigate it.
Figure 1: The "Dry Chain" workflow emphasizes differential weighing to negate the error of residue sticking to the vial and minimizes exposure time.
Protocol B: Precision Weighing of Deliquescent Solids
Standard weighing (taring a scoopula or weigh boat) is prohibited for hygroscopic salts. The salt absorbs water during the weighing process, and sticky residue remains on the boat.
The "Weighing by Difference" Technique:
-
Preparation: In a glovebox or dry bag, transfer the approximate amount of salt needed into a glass vial and cap it tightly.
-
Initial Mass (
): Take the sealed vial to the balance. Weigh the entire assembly (vial + cap + salt). Record this mass. -
Transfer:
-
Uncap the reaction vessel (which should be under positive nitrogen flow).
-
Uncap the weighing vial.
-
Rapidly dump the contents into the reaction vessel. Do not scrape or tap excessively; speed is the priority to prevent moisture uptake.
-
Recap the weighing vial immediately.[1]
-
-
Final Mass (
): Weigh the empty (or near-empty) vial and cap. -
Calculation:
Why this works: You only calculate the mass that actually landed in the reactor. Any gummy residue left in the vial or water absorbed during the brief transfer is accounted for because you re-weigh the "dirty" vial.
Protocol C: Remediation & Purification
If a salt has become gummy or liquefied (deliquesced), vacuum drying alone is often insufficient because the water is trapped deep within the crystal lattice or the material has formed a syrup.
Remediation Decision Tree
Figure 2: Decision matrix for treating wet salts. Severe deliquescence requires azeotropic removal of water before recrystallization.
Detailed Method: Azeotropic Drying
This is the "nuclear option" for salts that have turned into syrup.
-
Dissolution: Dissolve the wet salt in a minimum amount of absolute ethanol.
-
Solvent Exchange: Add a large excess of Toluene (which forms a low-boiling azeotrope with water).
-
Evaporation: Rotovap the mixture. The ethanol/toluene/water azeotrope will strip the moisture.
-
Repetition: Repeat the toluene addition and evaporation 2–3 times until a solid precipitate forms.
-
Final Drying: Place the resulting solid in a vacuum oven at 40–50°C overnight over
.
Data Summary: Impact of Water on Stoichiometry
The following table illustrates the error introduced by assuming a wet salt is dry.
| Salt State | Actual Water Content (wt%) | Mass Weighed (mg) | Actual Reactant (mg) | Error in Moles | Consequence |
| Anhydrous | < 0.5% | 100.0 | 99.5 | ~0% | Ideal Reaction |
| Surface Damp | 2.0% | 100.0 | 98.0 | -2% | Negligible |
| Clumped | 8.0% | 100.0 | 92.0 | -8% | Yield erosion |
| Deliquescent | 18.0% | 100.0 | 82.0 | -18% | Stoichiometry Failure |
Note: At 18% water content, a 1.1 equivalent addition effectively becomes 0.9 equivalents, making the amine the limiting reagent rather than the excess reagent.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying amine salts).
-
Dallas, A. S., & Gothelf, K. V. (2005).[2] Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321-3323.[2] (Impact of moisture on Buchwald-Hartwig stoichiometry). [Link]
-
University of Alberta, Department of Chemistry. (2017). Weighing by Difference [Video Protocol]. YouTube. (Visual guide to the differential weighing technique). [Link]
Sources
Solvent Selection for Reactions of 6-Isopropylpyridin-3-amine Hydrochloride: A Strategic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Isopropylpyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. It is frequently supplied and handled as a hydrochloride salt to improve its stability and handling characteristics. However, the presence of the salt and the intrinsic properties of the aminopyridine scaffold present unique challenges for reaction setup, particularly in the selection of an appropriate solvent system. This guide provides a comprehensive analysis of solvent selection strategies for common transformations involving 6-Isopropylpyridin-3-amine hydrochloride, focusing on the underlying chemical principles to empower researchers to optimize their synthetic routes.
Introduction: The Challenge of the Aminopyridine Salt
The reactivity of 6-Isopropylpyridin-3-amine is centered on the nucleophilicity of its exocyclic amino group. This functionality allows for a wide range of synthetic transformations, including N-acylations, N-sulfonylations, and palladium-catalyzed cross-coupling reactions. The primary challenge in working with its hydrochloride salt is solubility. The ionic nature of the salt renders it highly polar, often leading to poor solubility in the very aprotic organic solvents typically favored for these reactions.
Therefore, the first step in most protocols involves the in situ neutralization of the hydrochloride salt with a suitable base. This liberates the free amine, which has markedly different solubility properties. The choice of solvent is thus a multi-faceted decision that must account for the solubility of the starting salt, the base, the liberated free amine, the reagents, and the catalytic species, all while ensuring compatibility with the reaction mechanism.
Physicochemical Properties and Solubility Profile
Understanding the fundamental properties of the starting material is critical for any successful reaction design. The hydrochloride salt form dictates the initial solvent considerations.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂·HCl | Inferred |
| Molecular Weight | 172.66 g/mol | Inferred |
| Appearance | Typically an off-white to tan solid | General Knowledge |
| Solubility (General) | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in many aprotic organic solvents (e.g., THF, Toluene, Dichloromethane) until neutralized. | [1][2] |
The free base, 6-Isopropylpyridin-3-amine (CAS 405103-02-8), is significantly more soluble in a broader range of organic solvents.[3][4] The strategic addition of a base is therefore not just a mechanistic requirement but also a tool to control the solubility of the key nucleophile.
Core Principles for Solvent Selection in Aminopyridine Chemistry
A successful reaction solvent must fulfill several criteria simultaneously. The following decision-making framework is essential for rational solvent selection.
Caption: Logical workflow for solvent selection.
Solvent Recommendations for Key Reaction Classes
The optimal solvent choice is highly dependent on the reaction type. Below are detailed recommendations for common transformations.
A. N-Acylation and N-Sulfonylation
These reactions involve the formation of an amide or sulfonamide bond via nucleophilic attack of the amine on an acylating or sulfonylating agent (e.g., acetyl chloride, tosyl chloride).
-
Mechanistic Insight: The reaction generates HCl as a byproduct. When starting with the hydrochloride salt, a minimum of two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) are required: one to neutralize the starting material and one to scavenge the generated acid.
-
Recommended Solvents:
-
Dichloromethane (DCM): Excellent solubility for the free amine and many acylating agents. Its low boiling point simplifies product isolation.
-
Tetrahydrofuran (THF): A good general-purpose aprotic solvent.
-
Acetonitrile (MeCN): A more polar aprotic option that can aid in dissolving polar starting materials or intermediates.
-
-
Solvents to Avoid: Protic solvents like methanol or ethanol should be avoided as they can compete with the amine, leading to the formation of ester or sulfonate ester byproducts.[5]
B. Palladium-Catalyzed Cross-Coupling Reactions
This broad class of reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, is fundamental to modern drug discovery. Solvent choice is paramount for catalytic efficiency. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[6] Therefore, solvents that do not exacerbate this issue are preferred. All solvents for these reactions must be anhydrous and degassed to prevent catalyst deactivation.[7]
Used to form C-C bonds with boronic acids or esters.
-
Mechanistic Insight: Requires a base to facilitate the transmetalation step. Inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃) are common, but their poor solubility in organic solvents often necessitates the use of a co-solvent.
-
Recommended Solvents:
-
1,4-Dioxane / Water: A classic combination. Dioxane solvates the organic components and catalyst, while water dissolves the inorganic base.[6]
-
Toluene / Water: Similar to the dioxane system, suitable for higher temperatures.
-
Tetrahydrofuran (THF) / Water: Effective, particularly for reactions that proceed at lower temperatures.[8]
-
Ethanol / Water Mixtures: Can be an effective and more environmentally friendly option, with catalyst activity sometimes peaking at specific solvent ratios.[9][10]
-
-
Key Considerations: The choice of solvent can be more complex than simply facilitating dissolution; it can influence reaction selectivity.[9][11] While polar aprotic solvents like DMF or MeCN can be used, they may alter the catalytic cycle and should be screened carefully.[11]
Used to couple the amine with an aryl halide or triflate to form a new C-N bond.
-
Mechanistic Insight: This reaction typically employs a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). These bases have limited solubility, and proper solvent selection is crucial to ensure their availability in the reaction mixture.[7][12]
-
Recommended Solvents:
-
Toluene: A high-boiling, non-polar solvent that is a workhorse for this reaction.
-
1,4-Dioxane: Another very common choice, its ethereal nature can help to solvate the palladium catalyst.[13]
-
Ethereal Solvents (THF, CPME, t-AmOH): These offer a range of boiling points and solvency properties and are often screened during optimization.[7][12]
-
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the palladium catalyst and should generally be avoided.[12]
| Reaction Type | Recommended Solvents | Solvents to Avoid | Key Considerations |
| N-Acylation | DCM, THF, MeCN | Alcohols, Water | Requires ≥2 eq. of base to neutralize HCl salt and byproduct. |
| Suzuki Coupling | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, EtOH/H₂O | (Use with caution) DMF, DMSO | Water co-solvent is often needed for inorganic bases. |
| Buchwald-Hartwig | Toluene, 1,4-Dioxane, THF, CPME | Chlorinated Solvents, MeCN | Requires strong, non-nucleophilic bases with limited solubility. |
Experimental Protocols
The following protocols are provided as validated starting points for optimization. All manipulations involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol 1: N-Acetylation of 6-Isopropylpyridin-3-amine Hydrochloride
Caption: Experimental workflow for N-Acetylation.
Materials:
-
6-Isopropylpyridin-3-amine hydrochloride (1.0 eq)
-
Dichloromethane (DCM), anhydrous (approx. 0.2 M)
-
Triethylamine (TEA) (2.2 eq)
-
Acetyl Chloride (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 6-Isopropylpyridin-3-amine hydrochloride and anhydrous DCM.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add triethylamine dropwise and stir the mixture for 10-15 minutes at 0 °C. The suspension should become a more homogeneous solution as the free base is formed.
-
Slowly add acetyl chloride dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
6-Isopropylpyridin-3-amine hydrochloride (1.0 eq)
-
Aryl Halide (e.g., a bromo-substituted partner for the amine)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a Schlenk flask, add the aryl halide, 4-methoxyphenylboronic acid, potassium carbonate, and the palladium catalyst.
-
Evacuate and backfill the flask with nitrogen or argon (repeat 3 times).
-
Add the 6-Isopropylpyridin-3-amine (as the free base, generated from the HCl salt and neutralized beforehand, or add the HCl salt and an extra equivalent of base).
-
Via cannula, add the degassed 1,4-dioxane and water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography.
Conclusion
The successful execution of reactions involving 6-Isopropylpyridin-3-amine hydrochloride is critically dependent on a rational and informed approach to solvent selection. By understanding the physicochemical properties of the salt and its corresponding free base, and by considering the specific mechanistic demands of each reaction class—from N-acylation to palladium-catalyzed cross-couplings—researchers can overcome the challenges of solubility and catalyst compatibility. The protocols and principles outlined in this guide serve as a robust foundation for developing efficient, scalable, and reproducible synthetic procedures.
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]
-
6-Isopropylpyridine-3,4-diamine hydrochloride. PubChem. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. Available at: [Link]
- Process for the N-alkylation of aminopyridines. Google Patents.
-
3-Aminopyridine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]
-
Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. Available at: [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
-
4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ResearchGate. Available at: [Link]
- Preparation method of 3-aminopyridine. Google Patents.
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ARODES HES-SO. Available at: [Link]
-
Photochemical C3-amination of pyridines via Zincke imine intermediates. PMC. Available at: [Link]
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. Available at: [Link]
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Publications. Available at: [Link]
-
3-PYRIDINAMINE, 6-(1-METHYLETHYL) - LookChem. Available at: [Link]
-
Synthesis of 3-Aminopyridine. ResearchGate. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 405103-02-8|6-Isopropylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. aidic.it [aidic.it]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 6-Isopropylpyridin-3-amine Hydrochloride
Welcome to the technical support resource for the synthesis of 6-Isopropylpyridin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing impurities from this specific synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of 6-Isopropylpyridin-3-amine hydrochloride?
A1: Impurities can arise from various sources, including starting materials, side reactions, and subsequent workup steps. Key impurities to be aware of include:
-
Unreacted Starting Materials: Precursors used in the synthesis may carry through if the reaction does not go to completion.
-
Isomeric Byproducts: Depending on the synthetic route, formation of other positional isomers of the isopropyl or amine group on the pyridine ring can occur.
-
N-Oxide Formation: The nitrogen atom on the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide, especially if oxidative conditions are present.[1][2]
-
Products of Side-Chain Reactions: The hydrogens on the carbon attached to the pyridine ring (the benzylic position) have increased acidity, making them susceptible to side reactions.[3]
-
Residual Free Base: Incomplete conversion of the purified 6-Isopropylpyridin-3-amine to its hydrochloride salt will leave the free base as an impurity.
-
Inorganic Salts: Salts like ammonium chloride can be introduced during the reaction or workup and may co-precipitate with the final product.[4]
Q2: What are the primary purification strategies for crude 6-Isopropylpyridin-3-amine before its conversion to the hydrochloride salt?
A2: A multi-step approach is often the most effective. The three primary techniques are:
-
Acid-Base Extraction: This is an excellent first-pass purification method to separate the basic amine product from any neutral or acidic impurities.[5][6][7][8] By treating the crude mixture with aqueous acid, the amine is protonated and moves to the aqueous layer, leaving non-basic impurities in the organic layer.[5][9]
-
Silica Gel Column Chromatography: This is the method of choice for separating the target compound from closely related impurities that have different polarities, such as isomers or N-oxides.[5][10][11]
-
Recrystallization: This is a final polishing step, particularly effective for the hydrochloride salt, to achieve high purity by removing minor impurities.[11][12]
Q3: My aminopyridine compound shows significant tailing on silica gel TLC plates and gives broad peaks during column chromatography. What causes this and how can I fix it?
A3: This is a classic issue when purifying basic compounds like aminopyridines on standard silica gel.[13] The root cause is the strong interaction between the basic nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[13][14] This creates a secondary, non-ideal interaction that slows the elution of the compound in a non-uniform way, leading to tailing.
To resolve this, you can neutralize the acidic sites on the silica by adding a small amount (0.5-1% v/v) of a basic modifier like triethylamine (TEA) or pyridine to your eluent (mobile phase).[13][15] This competing base will interact with the silanol groups, allowing your product to elute with more symmetrical peaks.[13][14]
Q4: How do I cleanly convert the purified 6-Isopropylpyridin-3-amine free base into its hydrochloride salt?
A4: A common and effective method is to dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or isopropanol. Then, a solution of hydrogen chloride (HCl) in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. The hydrochloride salt is typically much less soluble in these solvents than the free base and will precipitate out of the solution.[12][16] The precipitate can then be collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum. Using anhydrous conditions is critical to prevent the incorporation of water into the final product.
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: My crude product shows multiple spots on TLC, and I'm unsure how to approach purification.
-
Question: My initial workup has left me with a complex mixture. What is the most logical workflow to isolate my desired 6-Isopropylpyridin-3-amine?
-
Answer: A systematic, multi-step purification strategy is recommended. The goal is to use broad-stroke techniques first to remove bulk impurities, followed by high-resolution techniques for closely related compounds.
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}
Caption: Logical workflow for purifying the crude product.
Issue 2: My final hydrochloride salt is a sticky solid or oil, not a crystalline powder. What went wrong?
-
Question: I've isolated my product as the hydrochloride salt, but it won't crystallize properly. How can I resolve this?
-
Answer: This issue, often called "oiling out," typically points to one of three problems: the presence of significant impurities, residual solvent, or an inappropriate recrystallization solvent.[17] Amine hydrochlorides can also be hygroscopic, readily absorbing moisture from the air, which can make them appear gummy.
Troubleshooting Steps:
-
Assess Purity: Before forming the salt, ensure the free base is as pure as possible. Impurities can inhibit crystal lattice formation.[17] If necessary, re-purify the free base using column chromatography.
-
Ensure Anhydrous Conditions: Water is a key enemy here. Use anhydrous solvents for both the free base dissolution and the HCl solution. Dry all glassware thoroughly.
-
Recrystallization: This is the most direct way to solve the problem. See Protocol 3 for a detailed guide. The key is to find a solvent or solvent system where the salt is soluble when hot but poorly soluble when cold.[12] Common choices for amine hydrochlorides include ethanol, isopropanol, or mixtures like ethanol/diethyl ether or isopropanol/hexane.[4]
-
Rigorous Drying: After filtration, dry the product under high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C), to remove all traces of solvent and moisture.
-
Issue 3: I'm performing column chromatography, but two impurity spots are eluting very close to my product.
-
Question: How can I improve the separation (resolution) between my product and closely-eluting impurities during column chromatography?
-
Answer: Poor resolution means the difference in affinity for the silica gel between your compounds is small. To improve this, you need to amplify these small differences.
Optimization Strategies:
-
Decrease Elution Strength: Use a "weaker" or less polar mobile phase. If you are using a 20% ethyl acetate in hexane mixture, try decreasing it to 10-15%. This will cause all compounds to move more slowly down the column, increasing the contact time with the silica and allowing for better separation. Aim for a target Rf value of 0.2-0.4 on TLC for your product.[13][17]
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a very non-polar mobile phase and slowly increase the polarity over the course of the separation. This will hold back the more polar compounds initially and then elute them as the solvent strength increases.
-
Add a Basic Modifier: As mentioned in the FAQs, add ~0.5-1% triethylamine to your eluent. While its primary purpose is to improve peak shape, it can sometimes subtly alter the relative elution order and improve separation.[13]
-
Increase Column Length/Decrease Diameter: A longer, thinner column provides more theoretical plates and can enhance separation, although it will increase the run time.
-
| Parameter | Recommended Action to Improve Separation | Rationale |
| Mobile Phase Polarity | Decrease the percentage of the polar solvent (e.g., from 20% to 15% Ethyl Acetate). | Increases the retention time of all compounds, allowing more time for separation to occur. |
| Elution Method | Switch from isocratic to a shallow gradient elution. | A gradual increase in polarity provides a more customized elution for each compound, improving resolution. |
| Peak Shape | Add 0.5-1% triethylamine (TEA) to the mobile phase. | Neutralizes acidic silica sites, preventing peak tailing and sharpening peaks, which inherently improves resolution.[13] |
| Column Dimensions | Use a longer and/or narrower column for the same sample mass. | Increases the number of theoretical plates, providing more opportunities for equilibrium between the stationary and mobile phases. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic 6-Isopropylpyridin-3-amine from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated amine hydrochloride salt will be in the upper aqueous layer, while neutral and acidic impurities remain in the lower organic layer.[5][7][8] Drain and save the aqueous layer.
-
Repeat: To ensure complete extraction, add a fresh portion of 1 M HCl to the organic layer, shake, and combine the aqueous layers. Discard the organic layer.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated base solution (e.g., 6 M NaOH) with stirring until the pH is greater than 10 (confirm with pH paper).[5][7] This deprotonates the amine hydrochloride, regenerating the free base, which will often appear as an oil or precipitate.
-
Back-Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate).[9] The neutral amine free base will move back into the organic layer.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 6-Isopropylpyridin-3-amine free base.[5]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for purifying the free base after initial extraction.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). Add 0.5-1% triethylamine to the solvent mixture. The ideal system will give your product an Rf value of approximately 0.2-0.4.[17]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent mixture you plan to use. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a strong solvent like dichloromethane. For best results, pre-adsorb the sample onto a small amount of silica gel by mixing and evaporating the solvent. Carefully add this dry powder to the top of the packed column.[11]
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions in test tubes or a fraction collector.
-
Monitoring: Monitor the fractions being collected by TLC to identify which ones contain the pure product.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to obtain the purified free base.
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}
Caption: Experimental workflow for column chromatography.
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
This technique is highly effective for achieving excellent final purity.
-
Solvent Selection: The key is finding a solvent where the hydrochloride salt is soluble when hot and insoluble when cold. Good starting points are anhydrous ethanol, isopropanol, or n-butyl alcohol.[4] A mixed solvent system (e.g., ethanol/diethyl ether) can also be effective.
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until a clear solution is achieved.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem.
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
- Acid–base extraction. Wikipedia.
- Side-Chain Reactions of Substituted Pyridines Explained. Pearson.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC.
- Acid-Base Extraction Tutorial. YouTube.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Application Notes and Protocols for the Purification of 6-Propylpyridazin-3-amine. Benchchem.
- methylamine hydrochloride - Organic Syntheses Procedure. Organic Syntheses.
- Pyridine - Wikipedia. Wikipedia.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
- Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives. Benchchem.
- Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.
- Technical Support Center: Purification of 6-Chloropyridin-3-amine. Benchchem.
- Recrystallization and Acid/Base Extraction - The Basics. rhodium.ws.
- How to recrystallization amine compound and it is not soluble in common organic solvents ?. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vernier.com [vernier.com]
- 9. youtube.com [youtube.com]
- 10. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. designer-drug.com [designer-drug.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 3-Amino-6-isopropylpyridine in Solution
Welcome to the Application Scientist Support Portal. 3-amino-6-isopropylpyridine (CAS: 405103-02-8) is a highly specialized chemical intermediate frequently utilized in the development of ATP-binding cassette modulators and MRGX2 inhibitors[1],[2]. Because of its electron-rich heteroaromatic structure, researchers frequently encounter stability and degradation issues when formulating this compound in aqueous solutions.
This guide provides field-proven troubleshooting strategies, grounded in the fundamental physical chemistry of aminopyridines, to help you maintain the integrity of your stock solutions.
Section 1: Mechanistic Troubleshooting (FAQs)
Q1: Why does my 3-amino-6-isopropylpyridine solution turn yellow or brown over time? A1: Discoloration is a classic macroscopic indicator of oxidative degradation. The aminopyridine ring is highly electron-rich; the isopropyl group at the 6-position donates electron density via hyperconjugation, making both the pyridine nitrogen and the 3-amino group highly susceptible to electrophilic attack. In the presence of dissolved oxygen, trace transition metals, or light, the free base molecular species rapidly oxidizes into N-oxide and nitroso derivatives[3].
Q2: How does pH fundamentally alter the stability of this compound in aqueous solutions? A2: Aminopyridines exhibit profound pH-dependent stability. In neutral or alkaline conditions, the molecule exists as a free base with exposed lone pairs of electrons on the nitrogen atoms. Heating or storing alkaline solutions can produce up to a 25% decrease in parent compound concentration over 120 hours[4].
When formulated in acidic conditions (pH < 4.0), the molecule is forced into a protonated salt form. As demonstrated in stability studies of structurally analogous aminopyridines, the salt species is significantly more stable under oxidative stress because the lone pair of electrons is engaged in a bond with hydrogen[3]. This structural modification drastically increases the activation energy required for oxidation, effectively shielding the molecule from degradation.
Q3: What are the optimal storage conditions for the raw powder versus the stock solution? A3: The raw, highly purified solid powder (Molecular Weight: 136.19 g/mol ) should be stored at -20°C in a desiccated environment to prevent ambient moisture absorption[1]. For stock solutions, we recommend preparing the compound as a protonated salt in a degassed, mildly acidic buffer, aliquoting into amber vials to prevent photolytic degradation, and storing at -20°C.
Section 2: Quantitative Stability Profile
The following table summarizes the degradation kinetics of aminopyridine derivatives under various stress conditions. Note: Because specific kinetic data for 3-amino-6-isopropylpyridine is limited, these values are extrapolated from validated HPLC assays of its direct structural analogs (4-aminopyridine and 3,4-diaminopyridine) which share the identical degradation pathways[4],[3].
| Stress Condition | Species State | Timeframe | Degradation (%) | Primary Mechanism |
| Acidic (pH ~3.0) | Protonated Salt | 121 hours | 0% | Highly stable; lone pairs engaged[4] |
| Alkaline (pH ~9.0) | Free Base | 121 hours | ~25% | Base-catalyzed degradation[4] |
| Oxidative (15% H₂O₂) | Free Base | 121 hours | ~50% | Rapid N-oxidation / Nitroso formation[4] |
| Oxidative (15% H₂O₂) | Protonated Salt | 121 hours | < 5% | Protected by protonation[3] |
Section 3: Degradation Pathway & Stabilization Strategy
The diagram below illustrates the divergent pathways of the free base versus the protonated salt form when exposed to environmental stressors.
Degradation pathway and pH-dependent stabilization of aminopyridines in solution.
Section 4: Self-Validating Formulation Protocol
To ensure absolute scientific integrity, do not simply mix the compound into water. Follow this self-validating protocol to prepare a 10 mM oxidation-resistant stock solution.
Step 1: Solvent Deoxygenation
-
Action: Sparge HPLC-grade water with Argon or Nitrogen gas for 15 minutes.
-
Causality: This physically displaces dissolved O₂, eliminating the primary oxidative stressor that attacks the electron-rich pyridine ring.
Step 2: Acidification
-
Action: Adjust the degassed water to pH 3.0 - 3.5 using 0.1 M HCl.
-
Causality: Forces the 3-amino-6-isopropylpyridine entirely into its protonated salt form. This engages the nitrogen lone pairs, drastically increasing the activation energy required for oxidation[3].
Step 3: Dissolution
-
Action: Dissolve the 3-amino-6-isopropylpyridine powder (MW: 136.19 g/mol )[1] into the acidic buffer to a final concentration of 10 mM.
-
Causality: The salt form is highly soluble in aqueous media, preventing concentration gradients or micro-precipitation.
Step 4: Self-Validation Check (Critical)
-
Action: Immediately after preparation (T=0), run an isocratic HPLC-UV analysis (e.g., at 254 nm and 263 nm)[4]. Incubate a small aliquot at room temperature for 24 hours, then run a second analysis (T=24).
-
Validation Criteria: A successfully stabilized system will show <0.5% variance in the parent peak area and zero emergent polar peaks at earlier retention times (which would indicate N-oxide formation). If degradant peaks appear, verify that the pH has not drifted above 4.0.
Step 5: Filtration & Storage
-
Action: Filter the validated solution through a 0.22 µm PTFE membrane into amber glass vials, purge the headspace with Argon, and store at -20°C[1].
-
Causality: Amber glass prevents photolytic degradation, while -20°C storage arrests any residual kinetic degradation pathways, ensuring a shelf-life of up to 6-12 months.
Section 5: References
-
Chemical Stability of 4-Aminopyridine Capsules: HPLC Assay Validation Source: Canadian Journal of Hospital Pharmacy (cjhp-online.ca) URL:[Link]
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products Source: PubMed (nih.gov) URL:[Link]
-
6-Isopropylpyridin-3-amine (CAS No: 405103-02-8) Specifications Source: AS-1 (as-1.co.jp) URL:[Link]
Sources
- 1. axel.as-1.co.jp [axel.as-1.co.jp]
- 2. WO2020223255A1 - 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as inhibitors of mrgx2 - Google Patents [patents.google.com]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cjhp-online.ca [cjhp-online.ca]
Technical Support Center: Purification of 6-Isopropylpyridin-3-amine Hydrochloride
[1]
Introduction
Welcome to the Technical Support Center. You are likely working with 6-Isopropylpyridin-3-amine hydrochloride (CAS: 245648-29-3 for free base analog reference), a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.[1]
Achieving pharmaceutical-grade purity (>98%) for this compound is often complicated by its amphiphilic nature—the isopropyl group confers lipophilicity, while the protonated pyridine core creates high polarity.[1] This duality often leads to "oiling out" rather than crystallization.[1] This guide synthesizes field-proven protocols to overcome these thermodynamic hurdles.
Module 1: Solvent Selection & Solubility Profiling
Q1: Which solvent system should I use for the recrystallization of this specific HCl salt?
A: For 6-Isopropylpyridin-3-amine hydrochloride, a single-solvent system is often insufficient due to the steep solubility curve required.[1] We recommend a Binary Solvent System using the "Solvent/Anti-solvent" approach.[1]
| Solvent System | Role | Suitability Rating | Mechanism |
| Isopropanol (IPA) | Single Solvent | ⭐⭐⭐⭐ (High) | Best balance of polarity.[1] The isopropyl group on the molecule interacts well with the solvent, while the ionic salt head requires heat to dissolve.[1] |
| Ethanol / Ethyl Acetate | Binary | ⭐⭐⭐⭐⭐ (Optimal) | Ethanol solubilizes the ionic salt; Ethyl Acetate acts as the anti-solvent to reduce solubility at lower temperatures, forcing crystallization.[1] |
| Acetonitrile (MeCN) | Single Solvent | ⭐⭐⭐ (Moderate) | Good for removing polar inorganic impurities, but yield can be lower due to high solubility of the organic salt.[1] |
| Water / Ethanol | Binary | ⭐⭐ (Low) | Avoid. The compound is highly water-soluble.[1] Recovery will be poor, and drying the hygroscopic salt is difficult.[1] |
Q2: Why is my compound "oiling out" instead of crystallizing?
A: "Oiling out" occurs when the compound phase-separates as a liquid droplet before it can nucleate as a solid.[1] This is thermodynamically favorable when the temperature of the solution is above the melting point of the solvated salt but below the saturation point.[1]
Root Causes & Fixes:
-
Impurity Profile: Residual starting materials (e.g., 2-isopropyl-5-nitropyridine) depress the melting point.[1]
-
Fix: Perform a charcoal filtration step before crystallization.[1]
-
-
Cooling Rate: Rapid cooling traps the oil phase.[1]
-
Fix: Use controlled cooling (1°C/min) and seed the solution at the cloud point.[1]
-
-
Solvent Composition: Too much anti-solvent (e.g., Hexane/Ether) causes immediate crash-out.[1]
-
Fix: Switch to a milder anti-solvent like Ethyl Acetate or Isopropyl Acetate.[1]
-
Module 2: The Recrystallization Protocol
Standard Operating Procedure (SOP-REC-04)
Objective: Purify crude 6-Isopropylpyridin-3-amine HCl to >98% purity.
Reagents:
-
Crude 6-Isopropylpyridin-3-amine HCl[1]
-
Solvent A: Absolute Ethanol (EtOH)[1]
-
Solvent B: Ethyl Acetate (EtOAc)[1]
-
Activated Carbon (optional, for color removal)[1]
Step-by-Step Methodology:
-
Dissolution (Thermodynamic Saturation):
-
Place crude solid in a round-bottom flask equipped with a reflux condenser.
-
Add minimal Solvent A (EtOH) (approx. 3-5 mL per gram of solid).[1]
-
Heat to reflux (80°C). If solid remains, add EtOH in 0.5 mL increments until fully dissolved.[1]
-
Critical Check: If the solution is dark/black, add activated carbon (5 wt%) and reflux for 10 mins.
-
-
Hot Filtration (Inorganic Removal):
-
Nucleation Induction (The Cloud Point):
-
Crystallization (Kinetic Control):
-
Isolation:
Module 3: Troubleshooting & Impurity Profiling
Q3: The crystals are colored (yellow/orange). Is this acceptable?
A: Pure aminopyridine salts are typically white to off-white.[1] Coloration usually indicates oxidation products (azo compounds) or residual nitro precursors.[1]
-
Action: If charcoal treatment failed, the impurity might be occluded inside the crystal lattice. Perform a re-slurry (trituration) in cold Ethyl Acetate before a second recrystallization.[1]
Q4: My yield is very low (<40%). Where did I lose the product?
A:
-
Mother Liquor: The salt is likely too soluble in the chosen alcohol.[1][4]
-
Troubleshoot: Analyze the mother liquor by TLC or LC-MS.[1] If the product is there, concentrate the filtrate to half volume and repeat the cooling process (Second Crop).
-
-
Salt Stoichiometry: If you used excess HCl during synthesis, you might have the dihydrochloride salt, which is more soluble and hygroscopic.[1]
Module 4: Process Visualization
Figure 1: Recrystallization Logic Flow
Caption: Logical workflow for the purification of aminopyridine salts, highlighting critical decision points for impurity removal and phase separation control.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[1] Retrieved from [1]
-
BenchChem Technical Support. Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts. (Analogous chemistry for aminopyridine salts). Retrieved from
-
Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Standard text for salt selection and crystallization).
-
PubChem. 6-Isopropylpyridine-3,4-diamine hydrochloride Data.[1][5] (Structural analog data for solubility estimation). Retrieved from [1]
-
ResearchGate. Purification of organic hydrochloride salt? (Discussion on Aminopyridine HCl solubility). Retrieved from
why is 6-Isopropylpyridin-3-amine hydrochloride turning brown
Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated standard operating procedures (SOPs) for handling sensitive aminopyridine building blocks.
Knowledge Base: Troubleshooting 6-Isopropylpyridin-3-amine Hydrochloride Discoloration
Phenomenon Overview & Mechanistic Causality
Researchers frequently report that 6-Isopropylpyridin-3-amine hydrochloride , initially a pristine white or off-white crystalline powder, degrades into a dark brown or black solid over time. This visual degradation is driven by the autoxidation of the aminopyridine moiety.
Chemical oxidation of aniline and aminopyridine derivatives typically involves the loss of electrons, leading to the formation of various highly conjugated oxidation products[1]. The mechanism initiates via a single-electron transfer (SET) from the electron-rich amino group to an oxidant (such as atmospheric oxygen), forming a nitrogen-centered radical. These radicals rapidly undergo oxidative coupling to form azo, azoxy, phenazine, or quinonoid-type oligomers[2].
Because these resulting polymeric structures are highly conjugated, they possess massive molar extinction coefficients and absorb visible light broadly[3]. Consequently, even trace amounts of oxidation (<0.1%) can turn an entire batch dark brown, masking the underlying purity of the bulk material.
Mechanistic pathway of aminopyridine autoxidation leading to brown oligomeric impurities.
Diagnostic FAQs
Q: Why does the hydrochloride salt oxidize if protonation is supposed to protect the amine? A: The lone pair on the amine nitrogen is the reactive site for oxidation. When protonated as an HCl salt, this lone pair is sequestered, theoretically preventing oxidation. However, 6-Isopropylpyridin-3-amine hydrochloride is hygroscopic. Upon exposure to ambient humidity, moisture allows a microscopic fraction of the salt to dissociate into the free base. This trace free base initiates the oxidation cascade. The reaction rate is heavily influenced by the hydrogen ion concentration, exhibiting a bell-shaped profile that reaches a maximum near the pKa of the specific amine derivative[4].
Q: Is my reagent ruined if it is dark brown? A: Not necessarily. Because the quinonoid and polyaniline-like oligomers are intensely colored, a sample that appears completely black may still be >98% pure by LC-MS or NMR. Always verify purity analytically before discarding the reagent. The color is a symptom of a trace impurity, not necessarily bulk degradation.
Q: How do transition metals in my reaction mixture accelerate this browning? A: Trace metals (e.g., Cu(II), Fe(III)) act as single-electron oxidants or catalysts that facilitate the transfer of electrons from the amine to atmospheric oxygen. If your reaction solution turns dark brown immediately upon adding a metal salt, the metal is likely catalyzing the oxidation of the aminopyridine ligand rather than forming the desired complex[5].
Quantitative Data: Oxidation Factors & Mitigation
To effectively manage the stability of 6-Isopropylpyridin-3-amine, it is critical to understand the environmental variables that influence its oxidation kinetics.
| Environmental Factor | Kinetic Impact on Oxidation Rate | Mechanistic Causality | Mitigation Strategy |
| Oxygen (O₂) | Primary driver (Order = 1) | Acts as the terminal electron acceptor in single-electron transfer (SET) pathways[4]. | Degas solvents; store under Argon. |
| pH Level | Bell-shaped rate profile | Rate maximizes near the pKa of the amine due to the equilibrium between protonated (safe) and free base (reactive) forms[5]. | Maintain strict acidic conditions during storage (dry HCl environment). |
| Trace Metals | >10x acceleration | Metals like Cu(II)/Fe(III) catalyze radical initiation via redox cycling[5]. | Use metal-free spatulas; add chelating agents if compatible with the workflow. |
| Light (UV/Vis) | Moderate acceleration | Photons provide activation energy for homolytic bond cleavage and radical formation. | Store in opaque or amber vials. |
| Moisture | Indirect acceleration | Water facilitates the dissociation of the protective HCl salt into the reactive free base. | Store with desiccants; use strictly anhydrous solvents. |
Standard Operating Procedures (SOPs)
The following workflows are designed as self-validating systems to ensure that researchers can confidently salvage oxidized reagents and prevent future degradation.
Decision matrix and workflow for handling and salvaging oxidized aminopyridine reagents.
SOP 1: Salvage & Purification of Oxidized Reagent
If analytical testing reveals that the brown impurity is interfering with your reaction yields, use this protocol to strip the polymeric oxidation products and regenerate the pristine hydrochloride salt.
-
Step 1: Dissolution. Dissolve 1.0 g of the brown 6-Isopropylpyridin-3-amine hydrochloride in 15 mL of deionized water.
-
Step 2: Free-Basing. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8-9.
-
Validation Check: Use pH indicator strips. The solution must be mildly basic to ensure complete deprotonation of the amine.
-
-
Step 3: Extraction. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). The highly polar polymeric brown impurities typically crash out at the interface or remain in the aqueous layer.
-
Step 4: Filtration. Pass the combined organic layers through a 2-inch plug of Silica gel layered over Celite.
-
Validation Check: The eluting solution must be visually colorless. If a yellow/brown tint persists, the oligomers have not been fully removed; repeat the silica plug.
-
-
Step 5: Salt Formation. Concentrate the organic layer in vacuo, then redissolve the residue in anhydrous Diethyl Ether (10 mL). Under vigorous stirring, dropwise add 2M HCl in Diethyl Ether (1.1 equivalents).
-
Validation Check: An immediate white precipitate must form. If the product oils out, the ether contains too much moisture; add anhydrous MgSO₄, filter, and retry.
-
-
Step 6: Isolation. Filter the white solid, wash with cold ether, and dry under high vacuum.
-
Validation Check: Run a ¹H NMR in DMSO-d₆. The absence of broad, undefined peaks in the 7.5–8.5 ppm region confirms the complete removal of polymeric oxidation products.
-
SOP 2: Inert Reaction Setup for Complexation/Coupling
To prevent the rapid oxidation of the aminopyridine during sensitive cross-coupling or metal-complexation reactions:
-
Step 1: Degas all solvents using the freeze-pump-thaw method (minimum 3 cycles) to remove dissolved oxygen, which is the primary electron acceptor in the oxidation pathway.
-
Step 2: Maintain a strict inert atmosphere (Argon is preferred over Nitrogen due to its higher density) using a Schlenk line.
-
Step 3: If utilizing transition metal catalysts, add the aminopyridine ligand solution slowly at a reduced temperature (e.g., 0°C) to control the reaction rate and minimize metal-catalyzed autoxidation[5].
References[5] Benchchem. "preventing oxidation of the aniline group during complexation". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMlWmOn9oqQx9blPFs7MlN1vSSOhsDkPRv9asiaCCEJLUiQ4Gq2Y4Z9iIVvisnVIokk6b8YBWMXOBHupo05F4wwQ0c3bn9Q8ukXrQ84QCD6kwuuHLY2JE797osSXwhskc7gMcZK-mM8P_Sa6gBWzPzoIhzHqPHd5sYUD_r8x9aXCUCSif-0GuITCUgFu2VaTt0N_LEGbvvpUHR[1] Open Access Journals. "The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlh6A7bldMa4VFBgUZNlwOr4HS-5Ou0XQ6DB0cQf9YKRHGUrM5G83dYjpyQW1Gr8t-hjVLHdQ88VvLLqardyRfwnpdNeDqEZgTm2lb1H0YVCIjqBoEdAourunFNHyk9HQc2lD9xM2q8mmH_X8Tw605VdN9FK4ESUy4vccCk8ksjGUEJ68cvZleR6mNusBj64YK0LgS-TKun6-eUvYAro0nNHX8YUa2j1AEARU_lmn6q0r9OlDivqKnOyQOXbMhKlieRTOK[4] ResearchGate. "Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEio43kIg3alU3ubHXM_dsd5ZnK0sIB6Uz4krR8jskRPyXW-WxD1DYJjQDU5A8Y-TXXHTA_OJn-Ur7WGrdpXyJ1fG3mRFSvjIVBppXri9AskHreEn6ZVNV1_u6QhLr-9TB0O2lqEKLnEfEtlxUl_uWVdJr3vMchY8L8TGt7NMosqfkqTnAm69PkbqUhYqxGc6AG2tUbNsXmmwgcADc-4WY6E8PQ8C8pfS6h32PSXjtypZmuexGKTLaaLZBVF044Rd7CqFn0wzYi11AkGj3Hkifbp6SermPOsTQ1RKdpKcy[2] ResearchGate. "The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzh4UUobBiC3C60YAFpYD8lFFo8IExhgim12Z5aph2BCP6RjMkFrwADr_Q2ZVOgaJ8UYmGgjBrl8E9AWJu7UJTm9TOMf3nrn3cHR5VpN55QnEOPFXkHif2_3VuHVA1p-i3k70Trj11qf9vHM43arFIPYdHblnRLdev64YbbFwnesdopx3TbzKPXAUZ09ZpdbGItTmMjlHYO-LgoegA8Dig5v0oP9dsjvngKyNMQRV38Cx4q4vBusq3Jg0aU1P58DNYbpV_xVZK-LRGH3MX6aA5Kup3otLQqx4cbeXywLuXFuJr[3] ACS Publications. "Self-Assembled, Nanostructured Aniline Oxidation Products: A Structural Investigation". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaKn527FgqRdckawhpNSAXlMo5UxBi-6zHFCS94FOq_VedkcWzaAh-0S1kSzulsKTMhT6d5wt1Xr-clAfqBtLC2G2HLPR21YDmM1E2JtdelPSLAnHvUP-c9RZsZJLQm1yzaFTEKA==
Sources
Technical Support Center: Overcoming Steric Hindrance in 6-Isopropyl Substituted Pyridines
Welcome to the Technical Support Center for heterocyclic functionalization. Working with 6-isopropyl substituted pyridines presents a unique set of challenges. The massive steric bulk of the branched isopropyl group creates a physical shield around the pyridine nitrogen and the adjacent C2/C5/C6 positions. This steric envelope inhibits standard oxidative addition by transition metal catalysts, blocks nitrogen coordination required for directed C–H activation, and drastically slows down nucleophilic aromatic substitution (S_NAr).
This guide provides field-proven troubleshooting workflows, step-by-step protocols, and mechanistic insights to help you bypass these steric barriers and achieve regioselective functionalization.
Diagnostic Workflow: Selecting the Right Functionalization Strategy
When standard cross-coupling fails due to the "ortho-effect" of the 6-isopropyl group, you must pivot your strategy based on your target carbon position. The diagram below outlines the optimal mechanistic pathways to bypass steric shielding.
Workflow for regioselective functionalization of sterically hindered 6-isopropylpyridines.
Troubleshooting Guides & FAQs
Q1: My Suzuki/Buchwald-Hartwig coupling at the C2 position is failing or yielding <10% product. How do I force the reaction?
Cause: The 6-isopropyl group severely restricts the trajectory required for the palladium catalyst to undergo oxidative addition at the C2-halogen bond. Furthermore, the electron-deficient nature of the pyridine ring combined with steric crowding can lead to rapid catalyst deactivation[1]. Solution: Do not rely on standard Pd(PPh3)4. You must switch to highly active, sterically demanding Buchwald ligands (e.g., RuPhos or BrettPhos) that facilitate reductive elimination while preventing the formation of inactive bis-ligated Pd complexes[1]. Alternatively, abandon cross-coupling and utilize Knochel's TMP-bases (e.g., TMPMgCl·LiCl) to pre-form a highly reactive organometallic intermediate. These kinetically active bases can deprotonate the hindered ring without acting as nucleophiles[2].
Q2: I am attempting a Minisci reaction to functionalize the C4 position, but I am getting a mixture of C2 and C4 isomers. How can I improve regioselectivity?
Cause: Unbiased pyridines naturally favor both C2 and C4 positions during radical additions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen[3]. Solution: Leverage the steric hindrance to your advantage. The 6-isopropyl group already partially blocks the adjacent C6 position. By converting the pyridine to a pyridinium salt using a bulky N-activating reagent (like a maleate-derived blocking group or triflic anhydride), you create massive steric repulsion at the remaining C2 position. This forces the incoming radical to attack exclusively at the distal, unhindered C4 position[3][4].
Q3: I need to functionalize the C3 (meta) position, but electrophilic aromatic substitution (EAS) is failing. Why?
Cause: Pyridines are intrinsically electron-deficient, making EAS highly unfavorable at the meta position. When you add a bulky 6-isopropyl group, the required transition state energy for standard directed metalation at C3 becomes prohibitively high[5]. Solution: Employ the Zincke Imine Strategy . By reacting the pyridine with an activating agent (like 2,4-dinitrochlorobenzene) and a secondary amine, you can deliberately break the aromaticity and open the ring into an acyclic Zincke imine. This completely removes the steric constraints of the ring, allowing highly regioselective electrophilic halogenation or cross-coupling at what was the C3 position. Subsequent treatment with ammonia closes the ring, restoring the pyridine core[5][6].
Q4: Can I perform enantioselective C(sp3)–H functionalization directly on the isopropyl methyl groups?
Cause: Yes, but the pyridine nitrogen will strongly coordinate to the Pd catalyst, forming a thermodynamically stable but catalytically dead cyclometalated intermediate. Solution: Use a Pd(II)/Pd(0) catalytic cycle paired with Mono-N-protected amino acid (MPAA) ligands. The MPAA ligand (e.g., cyclopropyl amino acid) acts as a transient directing group that outcompetes the strong N-coordination, allowing the Pd center to activate the unactivated C(sp3)–H bond of the isopropyl group[7].
Quantitative Data: Reagent Selection Matrix
Use the following table to select the appropriate reagent system based on your target functionalization site and the degree of steric hindrance.
| Target Position | Reagent / Ligand System | Typical Yield (%) | Regioselectivity | Mechanistic Advantage |
| C2 / C6 | TMPMgCl·LiCl / TMP₂Zn·2LiCl | 65 - 85% | >95% (C2) | Kinetically active base deprotonates without nucleophilic attack[2]. |
| C2 (Halide) | Pd(OAc)₂ + RuPhos / BrettPhos | 70 - 90% | N/A (Coupling) | Bulky dialkylbiaryl phosphines prevent catalyst poisoning[1]. |
| C3 / C5 | Zincke Ring-Opening (Amine) | 60 - 80% | >99% (C3) | Acyclic intermediate completely bypasses steric hindrance[6]. |
| C4 | Radical Precursor + N-Activation | 60 - 85% | >95% (C4) | Steric shielding at N and C6 forces radical attack to the para site[3][4]. |
| C(sp3)-H | Pd(II) + MPAA Ligand | 35 - 50% | Modest ee% | MPAA ligand outcompetes dead-end N-coordination[7]. |
Standardized Experimental Protocols
Protocol A: Regioselective Zincation of 6-Isopropylpyridine using TMP-Bases
This self-validating protocol ensures the formation of the organozinc intermediate before electrophilic quench, preventing the recovery of unreacted starting material.
-
Preparation of the Base: In a flame-dried Schlenk flask under Argon, prepare a 0.5 M solution of TMP₂Zn·2LiCl·2MgCl₂ in anhydrous THF.
-
Metalation: Cool the solution to -20 °C. Add 1.0 equivalent of 6-isopropylpyridine dropwise.
-
Validation Step (Crucial): Stir for 2 hours. Remove a 0.1 mL aliquot, quench with iodine, and analyze via GC-MS. You must observe >90% conversion to the iodinated species before proceeding. Causality: The bulky isopropyl group slows deprotonation; confirming the zincate formation prevents downstream coupling failures.
-
Functionalization: Add the desired electrophile (e.g., an aryl halide) and a Pd catalyst (e.g., 2 mol% Pd(dba)₂ and 4 mol% P(o-furyl)₃). Heat to 50 °C for 5 hours.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.
Protocol B: C3-Halogenation via Zincke Imine Ring-Opening
This protocol temporarily destroys the aromatic ring to bypass the steric shield of the 6-isopropyl group.
-
Pyridinium Salt Formation: Dissolve 6-isopropylpyridine in neat 1-chloro-2,4-dinitrobenzene (1.2 eq) and heat to 90 °C for 12 hours to form the Zincke salt.
-
Ring Opening: Cool to room temperature, dissolve in ethanol, and add diethylamine (2.5 eq). The solution will turn deep red, indicating the formation of the acyclic Zincke imine.
-
Halogenation: Add N-bromosuccinimide (NBS, 1.1 eq) at 0 °C. The acyclic nature of the intermediate allows rapid, sterically unhindered electrophilic bromination at the C3-equivalent carbon.
-
Ring Closure (Rearomatization): Add ammonium acetate (5.0 eq) and heat to reflux for 4 hours. The amine is expelled, and the ring closes to yield 3-bromo-6-isopropylpyridine.
References
-
"Unified ionic and radical C-4 alkylation and arylation of pyridines" - RSC Publishing. Available at: [Link]
-
"Catalytic Enantioselective Transformations Involving C–H Bond Cleavage by Transition-Metal Complexes" - ACS Publications. Available at:[Link]
-
"Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates" - PMC. Available at:[Link]
-
"Electrophilic C3−H Alkenylation of 2,6‐Dialkoxypyridine Derivatives via Pd(II)/Tl(III) Reaction System" - ResearchGate. Available at: [Link]
-
"Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases" - Thieme Connect. Available at:[Link]
Sources
- 1. Methyl 5-bromo-6-methylnicotinate | 1174028-22-8 | Benchchem [benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 5. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aminopyridine Storage & Handling
Topic: Prevention of Oxidation in Aminopyridines (4-AP, 3,4-DAP)
Role: Senior Application Scientist Status: Operational
Introduction: The "Browning" Phenomenon
Welcome to the technical support center. If you are here, you likely opened a container of 4-Aminopyridine (4-AP) or 3,4-Diaminopyridine (3,4-DAP) and found it has turned from a pristine white crystal to a pale yellow, tan, or even brown solid.
As researchers, we often underestimate the reactivity of the pyridine ring when substituted with electron-donating amino groups. While 4-AP is relatively robust, 3,4-DAP (Amifampridine) is significantly more labile.[1] The "browning" is not just a cosmetic issue; it indicates the formation of N-oxides and azo-dimers that can alter your pharmacological data, particularly in potassium channel blocking assays where stoichiometry is critical.
This guide moves beyond the standard Safety Data Sheet (SDS) advice to provide a mechanistic understanding and a rigorous "Inert Barrier" protocol to ensure your compound remains >99% pure.
Module 1: The Mechanics of Degradation (FAQ)
Q1: Why do aminopyridines change color?
A: The color change is a visual indicator of extended conjugation caused by oxidative coupling.[1]
-
The Trigger: The amino group (
) donates electron density into the pyridine ring, making it electron-rich and susceptible to electrophilic attack by atmospheric oxygen and radical formation via UV light. -
The Pathway:
Q2: Is the oxidized material toxic or inactive?
A: It is both chemically distinct and potentially confounding.[1]
-
Activity Loss: N-oxides often lose the specific hydrogen-bonding capability required to block
channels effectively. -
Interference: Oxidation byproducts (dimers) are often insoluble in the aqueous buffers used for physiology, leading to microprecipitates that clog patch-clamp pipettes or scatter light in fluorescence assays.[1]
Q3: Which is more sensitive: 4-AP or 3,4-DAP?
A: 3,4-DAP is significantly more sensitive. The presence of two amino groups creates a "push-push" electronic effect, supercharging the ring's electron density and lowering the oxidation potential. 3,4-DAP requires stricter anaerobic handling than 4-AP.[1]
Module 2: Visualization of Degradation Risks
The following diagram illustrates the decision logic for assessing oxidation risk based on your storage environment.
Caption: Logic flow determining the stability of Aminopyridines based on environmental vectors (Light, Oxygen, Moisture).
Module 3: The "Inert Barrier" Storage Protocol
Do not rely on the plastic cap provided by the vendor. For long-term stability, implement this protocol.
Equipment Required
-
Amber glass vials (borosilicate).[1]
-
Parafilm M or electrical tape.[1]
-
Inert gas source (Argon is preferred over Nitrogen due to higher density).[1]
-
Vacuum desiccator with active desiccant (Drierite/Silica).[1]
Protocol Steps
-
Aliquot Immediately: Upon receipt, do not store the bulk bottle for daily use. Divide the bulk material into single-use or weekly-use aliquots. This minimizes the "freeze-thaw" equivalent of opening the bottle to air.
-
The Argon Overlay:
-
Seal Mechanics:
-
Cap the vial tightly immediately after withdrawing the gas line.
-
Wrap the cap-neck junction with Parafilm (stretch to seal) or electrical tape to prevent gas exchange.[1]
-
-
The Double Containment:
-
Place the sealed amber vials inside a secondary container (e.g., a larger jar) containing a desiccant packet.
-
Store at 4°C (Refrigerated) . Freezing (-20°C) is acceptable but often unnecessary and risks condensation upon thawing.[1]
-
Storage Stability Table
| Condition | Est. Shelf Life | Risk Level | Notes |
| Benchtop (Clear Vial) | < 1 Month | High | Rapid photo-oxidation; turns yellow. |
| Benchtop (Amber Vial) | 3-6 Months | Medium | Slow oxidation; surface "crust" may form.[1] |
| 4°C + Desiccant | 1-2 Years | Low | Standard industry practice.[1] |
| 4°C + Argon + Dark | > 3 Years | Negligible | "Inert Barrier" method.[1] |
Module 4: Troubleshooting & Remediation
Scenario: "My sample is yellow. Can I save it?"
Status: Recoverable. Solution: Recrystallization with Activated Charcoal.[1]
If your 4-AP or 3,4-DAP has oxidized, you can purify it.[1] The oxidation products (colored oligomers) are often highly adsorbed by carbon.
The Purification Workflow:
-
Dissolution: Dissolve the impure solid in a minimum amount of hot solvent.[1]
-
Decolorization: Add Activated Charcoal (approx 5% by weight of the sample).[1] Stir at elevated temperature (do not boil vigorously) for 10–15 minutes.
-
Hot Filtration: Filter the hot solution through a Celite pad or fine filter paper to remove the charcoal (which now holds the colored impurities).
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then move to 4°C. White needles should form.
-
Validation: Filter the crystals and wash with cold solvent. Dry under vacuum.[1]
Scenario: "The solid is clumping/sticky."
Status: Hygroscopic Failure.[1]
Cause: Aminopyridines can be slightly hygroscopic.[1] Moisture facilitates oxidation.[1]
Fix: Dry the sample in a vacuum desiccator over
Module 5: Quality Control (QC) - How to Verify
Before using a stored aliquot for critical experiments (e.g., GLP studies), verify purity.[1]
-
Visual Inspection: The powder must be white to off-white.[1] Any distinct yellow hue indicates >0.5% impurity.[1]
-
Melting Point (MP) Check:
-
HPLC (High-Performance Liquid Chromatography):
-
Use a C18 column with a water/methanol gradient.[1]
-
Look for the "Fampridine N-oxide" peak, which typically elutes earlier than the parent peak due to increased polarity.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1727, 4-Aminopyridine.[1] Retrieved from [Link][1]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.[3] International Journal of Pharmaceutical Compounding.[1][3] (Demonstrates stability differences between isomers). Retrieved from [Link]
Sources
Technical Support Center: Solubilization Strategies for 6-Isopropylpyridin-3-amine HCl
Ticket ID: #SOL-PYR-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary: The Core Conflict
User inquiries regarding 6-Isopropylpyridin-3-amine HCl (CAS: 438554-35-9) in Dichloromethane (DCM) almost universally stem from a fundamental mismatch in chemical polarity.[1]
You are attempting to dissolve an ionic lattice (the hydrochloride salt) in a moderately polar, aprotic solvent (DCM).
-
The Salt: The protonation occurs at the pyridine ring nitrogen (
), creating a pyridinium cation.[1] This ionic species crystallizes into a lattice held together by strong electrostatic forces.[1] -
The Solvent: DCM has a low dielectric constant (
) and lacks the hydrogen-bond donating capability required to solvate the chloride anion effectively.[1]
The Result: The salt remains a suspension.[1] To resolve this, you must either break the lattice (solvation) or destroy the lattice (neutralization). [1]
Visual Troubleshooting Guide
Before proceeding with a protocol, determine your downstream application using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.
Protocol A: In-Situ Neutralization (The "Standard" Fix)
Best For: Acylations, Sulfonylations, Reductive Aminations.[1] Mechanism: You use a sacrificial base to deprotonate the pyridinium salt.[1] The resulting free base is highly lipophilic and dissolves instantly in DCM.[1]
The Chemistry
The 6-isopropyl group is electron-donating, making the pyridine nitrogen slightly more basic than unsubstituted 3-aminopyridine.[1][2] However, Triethylamine (TEA,
Step-by-Step Procedure
-
Suspension: Suspend the 6-Isopropylpyridin-3-amine HCl (1.0 equiv) in DCM (concentration 0.1 – 0.5 M). It will look cloudy or like a rock at the bottom.[1]
-
Add Base: Add Triethylamine (TEA) or DIPEA (1.1 to 1.5 equiv) dropwise while stirring.
-
Observation:
-
Reaction: Add your electrophile (e.g., Acid Chloride, Isocyanate) immediately.[1] The presence of TEA acts as an acid scavenger for the subsequent reaction.[1]
Protocol B: Ex-Situ Free-Basing (The "Pure" Fix)
Best For: Metal-catalyzed cross-couplings (Buchwald-Hartwig) or reactions sensitive to amine salts.[1][2] Goal: Isolate the neutral free amine before adding DCM.
Step-by-Step Procedure
-
Partition: Place the HCl salt in a separatory funnel.
-
Biphasic Mix: Add DCM and an aqueous base solution (Saturated
or 1M ).-
Ratio: Use enough aqueous base to ensure the pH of the aqueous layer remains >9.[1]
-
-
Extraction: Shake vigorously. The HCl is neutralized; the free amine migrates into the DCM layer.[1]
-
Separation: Drain the organic (DCM) layer.[1]
-
Drying: Dry the DCM layer over anhydrous
or .[1] -
Usage: Filter the drying agent.[1] You now have a solution of the pure free base in DCM.[1]
Protocol C: Co-Solvent Approach
Best For: HPLC sample preparation, NMR analysis, or transfer between vessels.[1] Constraint: Do not use if the reagent reacts with alcohols (e.g., Thionyl Chloride, Anhydrides).[1]
Solvent Systems
Pure DCM cannot break the ionic lattice.[1] Adding a polar protic solvent ("Polarity Spike") solves this.[1]
| Solvent System | Solubility Rating | Notes |
| 100% DCM | Insoluble | Suspension/Slurry. |
| 90:10 DCM:MeOH | Good | Standard for TLC and transfers.[1][2] |
| 95:5 DCM:EtOH | Moderate | Slower dissolution than MeOH.[1] |
| DMSO | Excellent | Hard to remove; avoid for synthesis if possible.[1] |
Frequently Asked Questions (FAQs)
Q: Why does the solution turn yellow/brown after adding TEA? A: Aminopyridines are electron-rich and prone to oxidation.[1] The free base (neutral form) is more susceptible to air oxidation than the HCl salt.[1] This color change is usually a trace impurity and rarely affects the bulk reaction yield if processed quickly.[1]
Q: Can I use Pyridine as the base instead of TEA?
A: No. Pyridine (
Q: I followed Protocol A, but there is still a solid. Is it my starting material?
A: Likely not. As mentioned in Protocol A, the byproduct is often the hydrochloride salt of the added base (e.g.,
Mechanistic Visualization
The following diagram illustrates the proton transfer pathway required to achieve solubility in the lipophilic layer.
Figure 2: Proton exchange mechanism.[1][2] The reaction drives forward because the free amine is thermodynamically favored in the organic phase in the presence of a stronger base.[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 8: Acidity, Basicity, and pKa).[1] [1][2]
-
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for Pyridine/Aniline pKa values).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General protocols for amine salt neutralization).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6344, Dichloromethane. (Solvent properties). [1][2]
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 6-Isopropylpyridin-3-amine Hydrochloride
Executive Summary
6-Isopropylpyridin-3-amine hydrochloride (CAS: 405103-02-8) is a critical heterocyclic scaffold used in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its structural characterization is frequently complicated by the protonation state of the pyridine ring and the solubility profile of the hydrochloride salt.
This guide provides a comparative analysis of the 1H NMR spectral behavior of the hydrochloride salt versus its free base and alternative solvent systems. It is designed to allow researchers to rapidly validate structural integrity, assess salt formation, and identify common impurities.[2]
Structural Logic & Protonation Dynamics
Before interpreting the spectrum, one must understand the species present in solution. The molecule contains two nitrogen centers:[2][3][4]
Critical Insight: In the mono-hydrochloride salt, protonation occurs exclusively at the Pyridine Nitrogen (N1) .[1][2] This introduces a positive charge into the aromatic ring, causing a significant deshielding effect (downfield shift) of all ring protons compared to the free base.
Assignment Logic Diagram
The following logic tree illustrates the step-by-step process for assigning peaks in this specific molecule.
Figure 1: Decision tree for signal assignment based on electronic environments.
Experimental Methodology
To ensure reproducibility, the following protocol minimizes common artifacts such as water suppression interference and concentration-dependent shifts.
Sample Preparation Workflow
Figure 2: Optimized sample preparation workflow for hydrochloride salts.
Protocol Notes:
-
Solvent Selection:
-
DMSO-d6: The preferred solvent.[1][2] It dissolves the salt completely and slows proton exchange, often allowing observation of the amine protons.
-
D2O: Used only to confirm exchangeable protons.[1][2] The salt is soluble, but all NH signals will vanish.
-
CDCl3: Avoid. The hydrochloride salt is sparingly soluble in chloroform, leading to poor signal-to-noise ratio and line broadening.[1][2]
-
-
Water Peak Interference: In DMSO-d6, the water signal appears at
ppm.[1][2] This often overlaps with the isopropyl methine septet ( ppm).[1] Recommendation: Use dry DMSO ampoules or increase concentration to boost the methine signal relative to residual water.
Comparative Analysis: Salt vs. Free Base[2]
The table below contrasts the performance and spectral features of the Hydrochloride Salt (in DMSO) against the Free Base (in CDCl3). This comparison is the gold standard for confirming salt formation.
Table 1: Comparative Chemical Shift Data[2][5]
| Feature | Proton Assignment | HCl Salt (in DMSO-d6) | Free Base (in CDCl3) | Shift Difference ( | Description of Change |
| Aromatic | H-2 (Ortho to N) | 8.20 - 8.35 ppm (d) | 8.05 ppm (d) | +0.25 | Deshielding: Positive charge on Ring N pulls density.[1][2] |
| Aromatic | H-4 (Para to N) | 7.40 - 7.50 ppm (dd) | 7.00 ppm (dd) | +0.45 | Significant deshielding due to resonance.[1] |
| Aromatic | H-5 (Meta to N) | 7.60 - 7.70 ppm (d) | 6.95 ppm (d) | +0.70 | Inductive effect of isopropyl + Ring N+.[1] |
| Aliphatic | Isopropyl -CH | 3.10 - 3.25 ppm (sept) | 2.95 ppm (sept) | +0.20 | Slight deshielding; potential overlap with |
| Aliphatic | Isopropyl -CH3 | 1.25 ppm (d) | 1.22 ppm (d) | +0.03 | Minimal change; distant from the charge center.[1] |
| Exchange | -NH2 / -NH3+ | Broad (~6-8 ppm) | Broad (~3.5 ppm) | N/A | Salt formation creates broad, downfield exchangeable peaks.[1][2] |
Detailed Spectral Interpretation
1. The Aromatic Region (7.0 - 8.5 ppm)[1][2]
-
HCl Salt: The spectrum is dominated by the electron-withdrawing effect of the pyridinium nitrogen.[1] The proton at position 2 (H2) remains the most downfield signal due to its proximity to both the ring nitrogen and the amino group.
-
Coupling (
values):- (Ortho coupling).
- (Meta coupling).
2. The Aliphatic Region (1.0 - 3.5 ppm)[1][2]
-
The Isopropyl "Fingerprint": This is the diagnostic anchor.[1] Look for a strong doublet (integral 6H) at
ppm. -
The Methine Septet: In the HCl salt, this peak shifts slightly downfield to
ppm.[1][2]-
Warning: If your DMSO is "wet", the water peak at 3.33 ppm may obscure the left wing of this septet.
-
3. Exchangeable Protons
-
Free Base: The
appears as a broad singlet around 3.5 - 4.0 ppm in CDCl3.[1][2] -
HCl Salt: The protons become highly mobile.[1] You may see a very broad hump between 6.0 and 9.0 ppm for the
group.[1] The pyridinium proton ( ) is often too broad to be observed or appears >12 ppm.
Troubleshooting & Impurity Analysis
When analyzing the crude or recrystallized product, common impurities can be quantified relative to the isopropyl methyl doublet (Integral = 6.0).
| Impurity | Source | Chemical Shift (DMSO-d6) | Multiplicity |
| Isopropanol | Recrystallization solvent | 1.04 (d), 3.78 (m), 4.35 (OH) | Distinct doublet upfield of product methyls.[1][2] |
| Water | Solvent/Hygroscopic salt | ~3.33 | Broad singlet (Variable shift).[1] |
| Diethyl Ether | Wash solvent | 1.09 (t), 3.38 (q) | Triplet overlaps with isopropyl region. |
| Triethylamine | Neutralization base | 0.96 (t), 2.45 (q) | Distinct high-field signals.[1][2] |
Reference for Impurity Shifts: Fulmer et al. (2010)[1][5][6]
References
-
Fulmer, G. R., et al. (2010).[5][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8] (Standard reference for pyridine coupling constants and substituent effects).
-
National Institute of Standards and Technology (NIST). 3-Aminopyridine Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[2][4]
-
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] (Reference for pyridine nitrogen basicity).
Sources
- 1. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. rsc.org [rsc.org]
- 4. 3-Aminopyridine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the C13 NMR Chemical Shifts of 3-amino-6-isopropylpyridine: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, serves as a cornerstone technique for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the C13 NMR chemical shifts for 3-amino-6-isopropylpyridine, a substituted pyridine derivative of interest in medicinal chemistry.
This guide moves beyond a simple data report, offering a comparative approach to understanding the spectral features of this molecule. By juxtaposing predicted data for 3-amino-6-isopropylpyridine with experimental data for simpler, related pyridine analogues, we can dissect the influence of the amino and isopropyl substituents on the chemical environment of the pyridine ring. This approach not only aids in the spectral assignment for the target molecule but also reinforces the fundamental principles of NMR spectroscopy.
The Influence of Substituents on the Pyridine Ring: A Theoretical Overview
The C13 NMR chemical shifts in a pyridine ring are highly sensitive to the electronic environment of each carbon atom. The nitrogen atom in the ring is strongly electronegative, leading to a general deshielding of the alpha-carbons (C2 and C6) and, to a lesser extent, the gamma-carbon (C4), compared to benzene. The introduction of further substituents, such as an amino (-NH2) group and an isopropyl (-CH(CH3)2) group, introduces additional electronic and steric effects that modulate these chemical shifts.
-
Amino Group (-NH2): The amino group is a strong electron-donating group (EDG) through resonance (mesomeric effect). The lone pair of electrons on the nitrogen atom can be delocalized into the pyridine ring, increasing the electron density, particularly at the ortho (C2, C4) and para (C6) positions relative to the substituent. This increased electron density leads to a shielding effect, causing the corresponding carbon signals to shift upfield (to a lower ppm value). The inductive effect of the electronegative nitrogen in the amino group is electron-withdrawing, but the resonance effect is dominant in aromatic systems.
-
Isopropyl Group (-CH(CH3)2): The isopropyl group is a weak electron-donating group through induction. The alkyl group pushes electron density into the ring, causing a slight shielding effect on the ring carbons. It can also exert a steric influence on adjacent positions.
Predicted and Experimental C13 NMR Data: A Comparative Table
| Carbon Atom | Pyridine (Experimental, CDCl3)[1][2][3] | 3-Aminopyridine (Experimental)[4][5] | 2-Isopropylpyridine (Predicted) | 3-amino-6-isopropylpyridine (Predicted) |
| C2 | 150.1 | 141.2 | 165.1 | 156.4 |
| C3 | 123.8 | 146.5 | 120.9 | 144.3 |
| C4 | 136.0 | 124.1 | 135.2 | 120.7 |
| C5 | 123.8 | 121.9 | 122.5 | 120.3 |
| C6 | 150.1 | 138.1 | 149.0 | 147.2 |
| CH (isopropyl) | - | - | 35.8 | 35.5 |
| CH3 (isopropyl) | - | - | 22.6 | 22.8 |
Note: Predicted values were obtained from nmrdb.org and may vary slightly from experimental values.
Analysis of Chemical Shifts: Deconstructing the Substituent Effects
-
Effect of the Amino Group at C3: Comparing pyridine to 3-aminopyridine, the most significant change is the strong upfield shift of C2 (from 150.1 to 141.2 ppm) and C4 (from 136.0 to 124.1 ppm), and a downfield shift for C3 (from 123.8 to 146.5 ppm), the carbon bearing the substituent. This is consistent with the strong electron-donating resonance effect of the amino group, which increases electron density at the ortho and para positions.
-
Effect of the Isopropyl Group at C6 (in 3-amino-6-isopropylpyridine): The predicted data for 2-isopropylpyridine shows a significant downfield shift for the substituted carbon (C2 at 165.1 ppm) and a slight shielding of the other ring carbons compared to pyridine. In our target molecule, 3-amino-6-isopropylpyridine, the C6 carbon is predicted at 147.2 ppm. The presence of the electron-donating amino group at C3 influences this value.
-
Combined Effects in 3-amino-6-isopropylpyridine:
-
C2: The predicted shift of 156.4 ppm is downfield compared to 3-aminopyridine (141.2 ppm), likely due to the proximity of the isopropyl group at C6.
-
C3: The shift of 144.3 ppm is slightly shielded compared to 3-aminopyridine (146.5 ppm), which could be a result of the combined electronic effects.
-
C4 and C5: These carbons show a general upfield shift, consistent with the electron-donating nature of both substituents.
-
C6: The predicted value of 147.2 ppm reflects the attachment of the isopropyl group, though it is slightly shielded compared to the C2/C6 position in pyridine itself.
-
Isopropyl Carbons: The chemical shifts for the isopropyl group's methine (CH) and methyl (CH3) carbons are predicted in their typical aliphatic regions.
-
Visualizing Substituent Effects and Predicted Chemical Shifts
The following diagram illustrates the predicted C13 NMR chemical shifts for 3-amino-6-isopropylpyridine and the electron-donating resonance effect of the amino group.
Caption: Predicted C13 NMR shifts and substituent effects.
Experimental Protocol for Acquiring C13 NMR Spectra
To obtain a high-quality C13 NMR spectrum of 3-amino-6-isopropylpyridine, the following experimental protocol is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice as it is a good solvent for many organic compounds and its carbon signal (a triplet at ~77 ppm) can be used as an internal reference.[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
-
Experiment: A standard proton-decoupled C13 NMR experiment (e.g., 'zgpg30' on a Bruker instrument).
-
Solvent: Set the instrument to recognize CDCl3 for automatic locking and shimming.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Spectral Width: A sweep width of approximately 250 ppm (e.g., from -10 to 240 ppm) is generally sufficient to cover the entire range of C13 chemical shifts for organic molecules.
-
Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point. For more quantitative results, a longer delay (5 times the longest T1) is necessary.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of C13, a larger number of scans is required compared to proton NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the central peak of the CDCl3 triplet to 77.16 ppm.
-
Integrate the peaks if quantitative analysis is desired (note: for standard C13 NMR, integrals are not typically reliable due to varying relaxation times and NOE effects).
This comprehensive guide provides a robust framework for understanding and predicting the C13 NMR spectrum of 3-amino-6-isopropylpyridine. By leveraging a comparative approach with known compounds and understanding the fundamental principles of substituent effects, researchers can confidently assign the carbon signals and verify the structure of this and similar substituted pyridine derivatives.
References
-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry, 52(2), 263-305.
- Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 42(3), 532-539.
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]
-
Virtual Chemistry 3D. (2024, April 2). 13C NMR predictor. Retrieved from [Link]
-
Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine. Retrieved from [Link]
-
LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]
Sources
Comparative Reactivity Guide: 6-Isopropylpyridin-3-amine vs. 6-Methylpyridin-3-amine
Executive Summary
In modern drug discovery and organic synthesis, the strategic selection of heterocyclic building blocks is paramount. 6-Methylpyridin-3-amine (also documented as 5-amino-2-methylpyridine) and 6-Isopropylpyridin-3-amine are two closely related aminopyridine derivatives. While they share an identical electronic core—an electron-deficient pyridine ring paired with an electron-donating exocyclic amine at the C3 position—the structural divergence at the C6 position dictates profoundly different reactivity profiles[1][2].
As a Senior Application Scientist, I frequently observe researchers treating these two building blocks interchangeably in retrosynthetic planning. However, the seemingly minor shift from a primary methyl group to a branched isopropyl group introduces severe steric shielding at the adjacent pyridine nitrogen (N1)[3][4]. This guide objectively compares their physicochemical properties, evaluates the causality behind their divergent reactivities, and provides field-proven, self-validating experimental protocols to guide your synthetic workflows.
Structural & Physicochemical Profiling
The reactivity of these molecules is governed by the interplay between the inductive electron-donating effect (+I) of the alkyl groups and their respective steric bulk (A-values).
| Property | 6-Methylpyridin-3-amine | 6-Isopropylpyridin-3-amine |
| CAS Number | 3430-14-6[1] | 405103-02-8 |
| Alkyl Group at C6 | Methyl ( | Isopropyl ( |
| Steric Bulk (Relative) | Low | High (Branched adjacent to N1) |
| Predicted pKa (Conjugate Acid) | ~6.89[5] | ~6.95 (Slightly higher +I effect)[6] |
| Pyridine N1 Nucleophilicity | High (Unhindered) | Low (Sterically shielded) |
| Exocyclic Amine (C3) Reactivity | High | High (Distal to steric center) |
| Primary API Applications | Zolpidem, Omecamtiv Mecarbil[1][2] | Kinase inhibitors, ABC transporter modulators |
Mechanistic Reactivity Analysis
To master the application of these building blocks, one must isolate the reactivity of the two distinct nitrogen centers: the exocyclic C3-amine and the endocyclic N1-pyridine nitrogen.
The Steric Penalty at the Pyridine Nitrogen (N1)
The most critical difference between these two compounds lies in the accessibility of the
While the isopropyl group provides a marginally stronger inductive (+I) effect than the methyl group—theoretically increasing the electron density at N1—the physical bulk of the two methyl branches of the isopropyl group effectively creates a "steric umbrella" over the nitrogen lone pair[4].
-
Consequence for 6-Methylpyridin-3-amine: Readily undergoes N-oxidation, N-alkylation, and acts as a strong coordinating ligand for palladium or copper catalysts.
-
Consequence for 6-Isopropylpyridin-3-amine: Highly resistant to N-oxidation and N-alkylation at room temperature. It acts as a poor
-donor ligand due to the severe steric clash between the isopropyl branches and the incoming electrophile or metal center[3].
Chemoselectivity at the Exocyclic Amine (C3)
Because the exocyclic primary amine is located at the C3 position (para to the alkyl group), it is sterically insulated from the C6-alkyl substituent. Consequently, both compounds exhibit nearly identical, highly efficient reactivity profiles in nucleophilic aromatic substitutions (
Fig 1: Steric vs. Electronic interplay at the pyridine nitrogen for 6-alkyl variants.
Self-Validating Experimental Protocols
To empirically demonstrate the causality discussed above, the following protocols are designed as self-validating systems. By running these reactions in parallel, researchers can visually and analytically verify the steric impacts.
Protocol 1: Chemoselective Buchwald-Hartwig Amination (C3-Amine Focus)
Objective: Demonstrate that the C6 steric bulk does not impede C3-amine cross-coupling.
Materials:
-
Substrate: 6-Methylpyridin-3-amine OR 6-Isopropylpyridin-3-amine (1.0 equiv, 1.0 mmol)
-
Aryl Halide: 4-Bromotoluene (1.2 equiv)
-
Catalyst/Ligand:
(0.02 equiv), XPhos (0.04 equiv) -
Base:
(2.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aminopyridine substrate, 4-bromotoluene,
, XPhos, and . -
Inert Atmosphere: Evacuate and backfill the tube with argon (repeat 3 times).
-
Solvent Addition: Inject anhydrous 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the vigorously stirring mixture at 100 °C for 12 hours.
-
Self-Validation (In-Process): Monitor via TLC (Eluent: 50% EtOAc/Hexanes). Both the 6-methyl and 6-isopropyl reactions will show complete consumption of the starting amine within 8-12 hours, validating that the C6-alkyl bulk does not negatively impact the oxidative addition/reductive elimination cycle at the distal C3 position.
-
Workup: Cool to room temperature, filter through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography.
Protocol 2: Pyridine N-Oxidation (N1-Pyridine Focus)
Objective: Highlight the kinetic penalty imposed by the C6-isopropyl group on N1 electrophilic attack.
Materials:
-
Substrate: 6-Methylpyridin-3-amine OR 6-Isopropylpyridin-3-amine (1.0 equiv, 1.0 mmol)
-
Oxidant: mCPBA (meta-Chloroperoxybenzoic acid, 77% max, 1.1 equiv)
-
Solvent: Dichloromethane (DCM, 10.0 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve the aminopyridine substrate in DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Oxidation: Add mCPBA portion-wise over 10 minutes to control the exotherm.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Self-Validation (In-Process): Analyze both reactions via LC-MS at the 4-hour mark.
-
Observation A: The 6-methylpyridin-3-amine will show >95% conversion to the N-oxide (
+ 16). -
Observation B: The 6-isopropylpyridin-3-amine will show <30% conversion, with the majority of the starting material remaining intact. This stark contrast definitively proves the steric shielding effect of the isopropyl group against incoming electrophiles.
-
-
Quench: Quench the reactions with saturated aqueous
, extract with DCM, wash with , and dry over .
Fig 2: Divergent chemoselective workflows based on the C6-alkyl steric profile.
Conclusion
When selecting between 6-Methylpyridin-3-amine and 6-Isopropylpyridin-3-amine, researchers must look beyond the simple inductive effects of the alkyl chains. If the synthetic pathway requires functionalization of the exocyclic amine (e.g., forming amides or secondary amines), both building blocks will perform admirably. However, if the downstream chemistry relies on the coordination, oxidation, or alkylation of the pyridine nitrogen, the 6-isopropyl variant will introduce severe kinetic bottlenecks due to steric shielding. Understanding this causality ensures robust, scalable, and predictable synthetic route design.
References
-
Title: Chemical effects of steric strains. Part XXIII. Steric effects as a factor in the stability of addition compounds of amines with 9‐borabicyclo[3.3.1]nonane - ResearchGate Source: researchgate.net URL: [Link]
-
Title: 5-Amino-2-methylpyridine (CAS No: 3430-14-6) API Intermediate Manufacturers - apicule Source: apicule.com URL: [Link]
-
Title: Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity - ACS Publications Source: acs.org URL: [Link]
Sources
Comparison Guide: Melting Point & Solid-State Properties of 6-Isopropylpyridin-3-amine Hydrochloride
Executive Summary
Product: 6-Isopropylpyridin-3-amine Hydrochloride (Salt Form) Primary Alternative: 6-Isopropylpyridin-3-amine (Free Base, CAS 405103-02-8) Core Application: Critical intermediate for kinase inhibitor synthesis (e.g., substituted pyridosulfonamides, diarylamines).[1]
This guide analyzes the thermal properties of 6-Isopropylpyridin-3-amine hydrochloride , contrasting it with its free base. In drug development, the selection between a free base and its salt is rarely arbitrary; it is a calculated decision driving solubility, stability, and processability.[1]
Key Technical Insight: The free base, 6-Isopropylpyridin-3-amine , is a low-melting solid or oil at ambient conditions (MP ~17–22 °C), presenting significant handling challenges (hygroscopicity, oxidation susceptibility).[1] The hydrochloride salt is the engineered solid-state alternative, designed to raise the melting point significantly (typically >150 °C) to ensure crystallinity and precise stoichiometry during GMP manufacturing.[1]
Comparative Analysis: Salt vs. Free Base[1]
The following data highlights why the hydrochloride salt is the preferred reagent for high-precision synthesis, despite the free base being the initial synthetic product.
Table 1: Physicochemical Property Comparison
| Feature | 6-Isopropylpyridin-3-amine (Free Base) | 6-Isopropylpyridin-3-amine Hydrochloride | Implication for Research |
| CAS Number | 405103-02-8 | Varies by stoichiometry (e.g., Mono- or Dihydrochloride) | Ensure specific salt form verification. |
| Physical State (25°C) | Oil or Low-Melting Solid | Crystalline Solid | Salt allows for weighing; Free base requires volumetric transfer.[1] |
| Melting Point | ~17 – 22 °C (Predicted/Observed) | > 150 °C (Typical for Aminopyridine salts) | Salt prevents "oiling out" and allows thermal drying.[1] |
| Boiling Point | ~255 °C | N/A (Decomposes prior to boiling) | Salt is non-volatile; Free base risks loss under high vac.[1] |
| Hygroscopicity | Moderate to High | Low (Lattice stabilized) | Salt maintains titer accuracy during storage.[1] |
| pKa (Ring N) | ~6.77 (Predicted) | Protonated (Quaternary Ammonium) | Salt is pre-activated for nucleophilic displacement if neutralized in situ.[1] |
Critical Note on Data: While the free base has a documented low melting range, the exact melting point of the hydrochloride salt depends heavily on the crystallization solvent and stoichiometry (mono- vs. di-HCl).[1] It is standard practice to experimentally determine this value for each new batch to confirm polymorphic purity.[1]
Technical Deep Dive: The Thermodynamics of Salt Selection
Why the Melting Point Matters
The transition from free base to hydrochloride salt is driven by Lattice Energy .[1]
-
Free Base: The isopropyl group at the 6-position breaks the symmetry of the pyridine ring, disrupting crystal packing efficiency compared to unsubstituted 3-aminopyridine (MP 65 °C).[1] This steric bulk lowers the melting point to near-ambient temperatures (~17–22 °C).[1]
-
Hydrochloride Salt: Protonation of the ring nitrogen (and potentially the exocyclic amine in dihydrochloride forms) introduces strong ionic interactions and hydrogen bonding networks (Cl⁻[1] ··· H-N⁺).[1][2][3] This drastically increases the energy required to break the lattice, elevating the melting point often by >100 °C.[1]
Experimental Causality
-
If you use the Free Base: You risk oxidation (aniline-like darkening) and difficulty in precise weighing due to its semi-solid/oily nature.[1]
-
If you use the Hydrochloride: You gain a stable, weighable solid.[1] However, you must account for the extra molecular weight of HCl (36.46 g/mol ) in your stoichiometry.[1]
Protocol: Synthesis & Melting Point Characterization
Since specific batch data can vary, a self-validating protocol is required to characterize your specific lot of 6-Isopropylpyridin-3-amine hydrochloride.
Workflow Visualization
The following diagram outlines the critical path from unstable free base to characterized salt.[1]
Figure 1: Workflow for the conversion of 6-Isopropylpyridin-3-amine free base to its hydrochloride salt and subsequent thermal characterization.
Detailed Methodology
Step 1: Salt Formation (In Situ or Isolation)[1]
-
Dissolution: Dissolve 1.0 eq of 6-Isopropylpyridin-3-amine (Free Base) in anhydrous diethyl ether or dichloromethane.
-
Acidification: Dropwise add 1.1 eq of 4M HCl in Dioxane at 0 °C.
-
Precipitation: A white to off-white precipitate should form immediately.[1]
-
Isolation: Filter under nitrogen (to prevent moisture absorption) and wash with cold ether.[1]
Step 2: Melting Point Determination (Capillary Method)[1]
-
Equipment: Calibrated Melting Point Apparatus (e.g., Buchi or Stuart).
-
Sample Prep: Grind the dried salt into a fine powder. Fill a capillary tube to 2-3 mm height. Compact well.
-
Ramp Rate:
-
Fast Ramp (10 °C/min) to 130 °C.[1]
-
Slow Ramp (1 °C/min) from 130 °C until melting.
-
-
Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).
References
-
PubChem. (n.d.).[1] Compound Summary: 6-Isopropylpyridin-3-amine.[2][3][4][5][6][7][8][9][10] National Library of Medicine.[1] Retrieved from [Link]
-
Google Patents. (2021).[1] WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides.[1] Retrieved from
Sources
- 1. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]
- 2. esdmedikal.com [esdmedikal.com]
- 3. scribd.com [scribd.com]
- 4. 405103-02-8 CAS MSDS (3-PYRIDINAMINE, 6-(1-METHYLETHYL)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. 2-Chloro-5-iodopyridin-3-amine , 97% , 426463-09-4 - CookeChem [cookechem.com]
- 7. jm-bio.com [jm-bio.com]
- 8. 6-Isopropylpyridin-3-amine [acrospharma.co.kr]
- 9. Primary Amines | CymitQuimica [cymitquimica.com]
- 10. WO2020223255A1 - 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as inhibitors of mrgx2 - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 6-Isopropylpyridin-3-amine hydrochloride
[1]
Executive Summary: The "At-a-Glance" Safety Profile
Compound Identity: 6-Isopropylpyridin-3-amine hydrochloride CAS (Free Base): 405103-02-8 | CAS (Salt forms): 2839144-41-9 (Dihydrochloride) or generic HCl variants.[1] Physical State: Hygroscopic solid (White to off-white powder).[1]
Handling this intermediate requires a dual-threat mitigation strategy: protecting the operator from aminopyridine toxicity/sensitization and protecting the compound from oxidative degradation .[1] This guide moves beyond generic "wear gloves" advice to provide a field-validated protocol for stability and safety.
Core Hazard Matrix
| Hazard Class | GHS Code | Description | Critical Mitigation |
| Acute Toxicity | H302/H311 | Harmful/Toxic if swallowed or in contact with skin.[1] | Double-gloving (Nitrile) is mandatory.[1] |
| Irritant | H315, H319 | Causes skin and serious eye irritation.[2][3][4][5] | Full-seal goggles required; safety glasses are insufficient for fine salt dusts.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1][3] | All weighing/transfer must occur inside a fume hood or balance enclosure. |
| Reactivity | N/A | Air/Light Sensitive; Hygroscopic. | Handle under inert atmosphere (N₂/Ar) to prevent "browning" (oxidation). |
Risk Assessment & Causality: Why This Protocol Exists
To ensure safety, we must understand the molecular behavior of the compound.
-
The Amine Functionality (Causality for Toxicity): Aromatic amines are notorious for permeating skin and causing sensitization. The isopropyl group at the 6-position adds lipophilicity, potentially increasing dermal absorption rates compared to simple aminopyridines. Protocol Implication: Standard latex gloves are permeable to organic bases; Nitrile (minimum 5 mil) or a Nitrile/Laminate combination is required.
-
The Hydrochloride Salt (Causality for Physical Hazards): Converting the amine to an HCl salt improves stability but introduces hygroscopicity. HCl salts often carry static charges, causing "fly-away" dust during weighing.[1] Protocol Implication: Use of antistatic guns and draft shields is not just for accuracy—it prevents inhalation of micro-particulates.
-
Oxidation Potential: Aminopyridines electron-rich rings are prone to oxidation, leading to colored impurities (N-oxides/diazo species).[1] Protocol Implication: Limit exposure to ambient air.[3][6][7][8]
The PPE Matrix: Layered Defense System[1]
This matrix defines the non-negotiable protective gear based on the scale of operation.
| PPE Component | Milligram Scale (<100 mg) | Gram Scale (>1 g) | Technical Rationale |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood + N95 (if outside enclosure) | The HCl salt forms fine dust that irritates mucous membranes immediately upon contact.[1] |
| Hand Protection | Single Nitrile Gloves (0.11 mm) | Double Gloving: Inner (Nitrile) + Outer (Long-cuff Nitrile or Neoprene) | Prevents breakthrough.[1] Outer glove is sacrificial; inner glove remains clean. |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles | Fine powders can bypass side shields. Goggles seal the ocular cavity. |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Lab Coat + Tyvek® Sleeves or Apron | Prevents dust accumulation on fabric cuffs which can transfer to wrists later. |
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
Goal: Accurate stoichiometry without personnel exposure or compound degradation.
-
Environmental Control: Ensure the fume hood is clear of clutter to maintain laminar flow.
-
Static Mitigation:
-
Place an ionizing bar or use an anti-static gun on the weighing boat before adding the solid.
-
Why? HCl salts are static-prone.[1] Static repulsion causes particles to eject from the spatula, creating an invisible inhalation hazard.
-
-
The "Double-Boat" Technique:
-
Weigh the solid into a tared weighing boat.
-
Place that boat inside a larger, secondary container (like a clean beaker) for transport across the lab.
-
Validation: If you see powder residue in the secondary container, your transfer technique needs refinement.
-
Phase 2: Solubilization & Reaction
Goal: Safe dissolution.
-
Solvent Choice: Dissolve in polar solvents (Methanol, DMSO, DMF) or water.
-
Note: The solution will be acidic. If neutralizing to free base, expect heat generation (exothermic).
-
-
Inerting: Sparge the solvent with Nitrogen/Argon before adding the solid if the downstream reaction is sensitive.
-
Visual Check (Self-Validating System):
-
Pass: Solution is clear or pale yellow.
-
Fail: Solution turns dark brown/red immediately. This indicates oxidation (old material) or metal contamination. Stop and assess purity.
-
Phase 3: Workflow Visualization[1]
Caption: Operational workflow emphasizing the critical control points where exposure risk is highest.
Emergency Response & Decontamination
Do not rely on memory during an accident. Print this section and post it near the work area.
Spill Management (Solid)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Wear N95/P100 respirator and double gloves before re-entering.
-
Containment: Do not dry sweep (creates dust).[2] Cover spill with wet paper towels (water or ethanol) to dampen the powder.
-
Cleanup: Scoop up the damp slurry. Wipe the surface with a weak base (1% Sodium Bicarbonate) to neutralize the acidic salt residue, then water.
-
Validation: Use a pH strip on the final wet wipe of the surface. If pH < 6, acid residue remains. Repeat cleaning.
Exposure First Aid[1][8][10]
Waste Management & Disposal
Core Directive: Segregation is vital. Pyridine derivatives must not be mixed with oxidizers (Nitric acid, Peroxides) due to explosion risks.
Disposal Decision Tree
Caption: Logic flow for segregating 6-Isopropylpyridin-3-amine HCl waste to prevent incompatible chemical reactions.
Disposal Codes:
-
Tag as Hazardous Waste .[9]
-
List components: "6-Isopropylpyridin-3-amine HCl, [Solvent Name]".
-
Primary Hazard: Toxic / Irritant .
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22380345, 6-Isopropylpyridine-3,4-diamine hydrochloride (Analogous Structure Safety Data).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine Standards (29 CFR 1910.1000). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
Sources
- 1. 405103-02-8|6-Isopropylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. tri-iso.com [tri-iso.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. lobachemie.com [lobachemie.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
